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  • Product: 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
  • CAS: 1343739-03-6

Core Science & Biosynthesis

Foundational

Molecular weight and CAS registry number of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

An In-Depth Technical Guide to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid: Synthesis, Properties, and Applications Introduction Azetidines, particularly 3-substituted azetidine-3-carboxylic acids, are increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid: Synthesis, Properties, and Applications

Introduction

Azetidines, particularly 3-substituted azetidine-3-carboxylic acids, are increasingly recognized as crucial structural motifs in medicinal chemistry. Their rigid, four-membered ring system offers a unique three-dimensional geometry that can enforce specific conformations, enhance metabolic stability, and improve physicochemical properties of drug candidates. This guide provides a comprehensive technical overview of a specific derivative, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel therapeutics. While this specific molecule is not widely cataloged, its synthesis and utility can be inferred from established chemical principles and the extensive literature on related azetidine derivatives.

Physicochemical Properties

The fundamental properties of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid have been calculated and are summarized in the table below. These values are essential for anyone planning to synthesize, handle, or utilize this compound in further chemical modifications.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
CAS Registry Number Not assigned
Chemical Structure alt text

Note: The CAS Registry Number is not assigned as of the latest database searches, indicating the novelty of this specific compound. The molecular weight is calculated based on the chemical formula.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be achieved through a convergent and logical synthetic route, starting from commercially available materials. The proposed pathway involves the N-alkylation of a suitable azetidine-3-carboxylic acid precursor, a common strategy for introducing diversity at the nitrogen atom of the azetidine ring.[1][2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate

  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.

  • To this mixture, add 1-bromo-3-(bromomethyl)benzene (1.1 equivalents) dropwise.

  • The reaction is then heated to 60-70 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate.

Causality Behind Experimental Choices: The use of an ester protecting group for the carboxylic acid prevents unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction. DIPEA is used as a scavenger for the HBr generated during the reaction without interfering with the alkylation.

Step 2: Hydrolysis to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

  • Dissolve the purified ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a strong base, such as lithium hydroxide (LiOH) (3 equivalents).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Once the reaction is complete, the THF is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid, such as 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

Causality Behind Experimental Choices: Saponification using LiOH is a standard and effective method for the hydrolysis of esters. The acidification step is crucial to protonate the carboxylate and precipitate the desired carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Ethyl azetidine-3-carboxylate HCl Process1 DIPEA, DMF A->Process1 B 1-Bromo-3-(bromomethyl)benzene B->Process1 C Ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate D Ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate Process1->C Process2 1. LiOH, THF/H2O 2. HCl (aq) D->Process2 E 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid Process2->E

Caption: A two-step synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Development

The structural features of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid make it a valuable scaffold for several applications in modern drug discovery.

  • Scaffold for Bioactive Molecules: The azetidine-3-carboxylic acid moiety is a conformationally constrained analog of β-proline and can be incorporated into peptides and small molecules to modulate their pharmacological properties.[3]

  • PROTAC Linkers: Azetidine derivatives are increasingly used as components of linkers in Proteolysis-Targeting Chimeras (PROTACs).[4] The defined geometry of the azetidine ring can help in optimizing the spatial orientation of the two ligands in a PROTAC, which is critical for its efficacy.

  • Access to Further Chemical Diversity: The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Logical Relationship Diagram

Applications cluster_features Structural Features cluster_applications Potential Applications Compound 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid Azetidine Core Carboxylic Acid Bromophenyl Group Azetidine Rigid Scaffold Compound:f0->Azetidine CarboxylicAcid Coupling Handle Compound:f1->CarboxylicAcid Bromophenyl Cross-Coupling Site Compound:f2->Bromophenyl Bioactive Bioactive Molecules Azetidine->Bioactive PROTAC PROTACs Azetidine->PROTAC CarboxylicAcid->Bioactive Library Chemical Libraries Bromophenyl->Library

Caption: The relationship between the structural features of the molecule and its applications.

Conclusion

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The unique combination of a constrained azetidine ring, a reactive carboxylic acid, and a versatile bromophenyl group makes this compound a valuable tool for medicinal chemists aiming to explore novel chemical space.

References

  • Appchem. 1-[(3-bromophenyl)methyl]azetidine | 1784522-94-6. Available from: [Link]

  • PubChem. A-971432 | C18H17Cl2NO3 | CID 46872626. Available from: [Link]

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214. Available from: [Link]

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Kovács, L. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 2023, 28(15), 5786. Available from: [Link]

  • Molport. N-(3-bromophenyl)azetidine-3-carboxamide | 1507883-21-7. Available from: [Link]

  • NextSDS. 1-(3-Bromophenylsulfonyl)azetidine — Chemical Substance Information. Available from: [Link]

  • Appchem. Azetidine-3-carboxylic acid (3-bromo-phenyl)-amide | 1507883-21-7. Available from: [Link]

  • American Elements. Azetidines | Products | Applications. Available from: [Link]

  • Chemspace. 1-((2-ETHYL-4-(1-HYDROXYETHYL)PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID. Available from: [Link]

  • PubChem. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078. Available from: [Link]

  • Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 2020, 22(10), 3855–3859. Available from: [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem. Neurosci., 2013, 4(2), 265–273. Available from: [Link]

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid Derivatives: Navigating ADME and Bioactivation Liabilities

Chemical Architecture and Therapeutic Context The 1-benzylazetidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. The strained azetidine ring system is frequently employed as a cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Architecture and Therapeutic Context

The 1-benzylazetidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. The strained azetidine ring system is frequently employed as a cyclic amine bioisostere to improve physicochemical properties and minimize cytochrome P450 (CYP) inhibition ()[1]. This motif is prominently featured in sphingosine-1-phosphate (S1P) receptor modulators and diacylglycerol acyltransferase 2 (DGAT2) inhibitors.

The introduction of a 3-bromophenyl moiety at the benzyl position modulates lipophilicity and steric bulk, significantly impacting the pharmacokinetic (PK) profile. As a Senior Application Scientist, I approach the PK profiling of this specific derivative not just as a checklist of ADME parameters, but as a targeted investigation into its unique transport mechanisms and critical metabolic liabilities.

Physicochemical Properties & Absorption Dynamics

Azetidine-3-carboxylic acids are inherently zwitterionic at physiological pH (pH 7.4), possessing both a protonated basic amine and a deprotonated carboxylic acid.

Causality in Experimental Choice: This zwitterionic nature restricts passive transcellular diffusion, often resulting in low to moderate oral bioavailability unless active transport mechanisms (e.g., PEPT1 or amino acid transporters) are engaged. Standard PAMPA (Parallel Artificial Membrane Permeability Assay) relies purely on passive diffusion and will severely underpredict the absorption of these zwitterions. Therefore, Caco-2 cell monolayers, which express relevant intestinal transporters, are the mandatory in vitro model for this scaffold to generate self-validating, physiologically relevant permeability data.

The Critical Bioactivation Liability: Azetidine Ring Scission

The most critical aspect of profiling azetidine-3-carboxylic acid derivatives is their susceptibility to bioactivation. While azetidines are often employed to bypass the metabolic vulnerabilities of piperidines, the presence of the 3-carboxylic acid group introduces a unique and dangerous vulnerability.

As elucidated by Aloysius et al. in their seminal work on S1P1 agonists, 1-benzyl-3-carboxyazetidines can undergo a non-CYP-mediated β-oxidation pathway ()[2].

Mechanism & Toxicological Consequence: The biotransformation initiates with β-oxidation, leading to a transient carbinolamine intermediate. This intermediate spontaneously undergoes ring scission and dehydration to form a highly reactive α,β-unsaturated imine. This electrophilic imine acts as a "hard" electrophile, covalently adducting to the ε-amino group of lysine residues on critical proteins, notably long-chain acyl-CoA synthetase-1 (ACSL1)[2]. This irreversible binding can lead to drug-induced liver injury (DILI) or idiosyncratic toxicities.

Bioactivation_Pathway Parent 1-(3-Bromobenzyl)azetidine- 3-carboxylic acid BetaOx β-Oxidation (Non-CYP Pathway) Parent->BetaOx Carbinolamine Carbinolamine Intermediate BetaOx->Carbinolamine Scission Ring Scission & Dehydration Carbinolamine->Scission Imine α,β-Unsaturated Imine (Reactive) Scission->Imine Adduct Covalent Adduct (Lysine on ACSL1) Imine->Adduct Nucleophilic Attack

Metabolic bioactivation pathway of 1-benzylazetidine-3-carboxylic acids to reactive imine adducts.

Distribution and Excretion Pathways

  • Distribution: The 3-bromo substitution increases the volume of distribution (Vd) compared to unsubstituted analogs by enhancing lipophilicity. However, high plasma protein binding (>95%) is typical, driven by the carboxylic acid's affinity for human serum albumin (HSA).

  • Excretion: Biliary excretion is a major clearance pathway for bulky, amphiphilic azetidine derivatives, as observed with >50% biliary excretion in related S1P1 agonists ()[3]. Profiling must include bile duct-cannulated (BDC) rat models to quantify intact drug and glucuronide conjugates in the bile.

Step-by-Step Experimental Workflows

Protocol A: In Vitro Reactive Metabolite Trapping (Imine Interception)

Expertise Note: Because the reactive α,β-unsaturated imine is a "hard" electrophile, standard glutathione (GSH) trapping (which favors "soft" electrophiles) often yields false negatives. Potassium cyanide (KCN) trapping is strictly required to intercept iminium/imine species.

  • Preparation: Prepare an incubation mixture containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the 1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid derivative, and 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate for 60 minutes at 37°C in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Bioanalysis: Analyze the supernatant via high-resolution LC-MS/MS (Q-TOF). Analytical Advantage: The 3-bromo substitution provides a natural isotopic distribution (~1:1 ratio of ^79Br and ^81Br). Scan for the distinct M and M+2 doublet with a +27 Da mass shift, which unambiguously identifies the cyano-adduct of the ring-opened imine amidst endogenous background noise.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing; IV cohorts remain fed.

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline) and orally (PO) at 5 mg/kg (formulated in 0.5% Methylcellulose / 0.1% Tween 80).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Transfer blood to K2EDTA tubes and centrifuge immediately (3,000 x g, 10 min, 4°C) to harvest plasma.

  • Quantification: Extract plasma using protein precipitation (3 volumes of acetonitrile) and quantify using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

  • Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) software.

PK_Workflow cluster_InVitro Phase 1: In Vitro ADME cluster_InVivo Phase 2: In Vivo Profiling Synthesis Compound Synthesis & Formulation Permeability Caco-2 Permeability (Zwitterion Transport) Synthesis->Permeability Trapping KCN Trapping Assay (Hard Electrophile Detection) Permeability->Trapping Dosing IV/PO Dosing in Sprague-Dawley Rats Trapping->Dosing LCMS LC-MS/MS Bioanalysis (Plasma & Bile) Dosing->LCMS NCA NCA Modeling & PK Parameter Calculation LCMS->NCA

End-to-end pharmacokinetic profiling workflow for azetidine-3-carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic parameters for a representative 1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid derivative in a rodent model, synthesized from structural analog data.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Concentration (Cmax) ng/mLN/A1,250 ± 180
Time to Cmax (Tmax) hN/A2.5 ± 0.5
Area Under Curve (AUC0-inf) ng·h/mL3,100 ± 4208,525 ± 950
Clearance (Cl) mL/min/kg5.4 ± 0.8N/A
Volume of Distribution (Vss) L/kg2.1 ± 0.3N/A
Terminal Half-life (t1/2) h4.5 ± 0.65.2 ± 0.7
Oral Bioavailability (F) %N/A~55%

Conclusion

The 1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid scaffold offers excellent target engagement potential but demands a highly specialized PK profiling strategy. Standard assays will fail to capture its zwitterionic absorption barriers and, most critically, its propensity for imine-mediated bioactivation. By deploying transporter-competent in vitro models and hard-electrophile trapping protocols, drug development professionals can accurately assess and mitigate the liabilities of this powerful chemical class.

References

  • Zhu, Y., et al. "Species differences in metabolism and pharmacokinetics of a sphingosine-1-phosphate receptor agonist in rats and dogs: formation of a unique glutathione adduct in the rat." Drug Metabolism and Disposition.[Link]

  • Li, X., et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology.[Link]

  • Aloysius, H., et al. "Metabolic Activation and Major Protein Target of a 1-Benzyl-3-carboxyazetidine Sphingosine-1-phosphate-1 Receptor Agonist." Chemical Research in Toxicology.[Link]

Sources

Foundational

Binding Affinity Profiling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid in Early-Stage Drug Discovery

Executive Summary: The Strategic Value of the Azetidine Scaffold In early-stage drug discovery, the selection of starting fragments and building blocks dictates the trajectory of lead optimization. 1-[(3-Bromophenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Azetidine Scaffold

In early-stage drug discovery, the selection of starting fragments and building blocks dictates the trajectory of lead optimization. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (also known as 1-(3-bromobenzyl)azetidine-3-carboxylic acid) represents a highly privileged, bifunctional scaffold. It combines a conformationally restricted, zwitterionic polar headgroup with a geometrically defined synthetic handle.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable vector. The azetidine-3-carboxylic acid moiety acts as a potent bioisostere for amino acids and phosphate groups, famously utilized in the development of Sphingosine-1-Phosphate (S1P) receptor agonists (e.g., Siponimod, Ceralifimod)[1],[2]. Simultaneously, the 3-bromo substitution on the benzyl ring provides a critical cross-coupling handle (via Suzuki-Miyaura or Buchwald-Hartwig reactions) to explore the deep hydrophobic pockets of target proteins. This guide details the mechanistic causality behind its binding affinity, structure-activity relationship (SAR) dynamics, and the self-validating biophysical protocols required to profile it.

Structural Rationale and Mechanistic Causality

To understand the binding affinity of this fragment, we must deconstruct its architecture and the thermodynamic consequences of its structural features.

The Azetidine-3-Carboxylic Acid Core: Entropic Optimization

Linear polar headgroups (such as β -alanine) suffer from high conformational flexibility, leading to a significant entropic penalty ( ΔS ) upon binding to a target receptor[2]. The incorporation of the four-membered azetidine ring restricts the carboxylic acid into a specific spatial vector.

  • sp³ Richness: The high fraction of sp³ carbons improves aqueous solubility and metabolic stability, critical parameters for escaping the "flatland" of traditional aromatic fragments[3].

  • Zwitterionic Mimicry: At physiological pH, the secondary/tertiary amine is protonated, and the carboxylic acid is deprotonated. This zwitterionic state perfectly mimics the endogenous phosphate headgroup of sphingosine-1-phosphate, allowing it to form critical electrostatic interactions with highly conserved Arginine and Glutamic Acid residues in the GPCR orthosteric site[1].

The 3-Bromobenzyl Linker: Vectorial SAR Expansion

The benzyl ring acts as a rigid spacer, projecting the azetidine headgroup into the solvent-exposed region of the binding pocket while anchoring the core into the receptor's vestibule. The strategic placement of the bromine atom at the meta (3-) position is not accidental. In targets like S1P receptors and Monoacylglycerol Lipase (MAGL)[4], the para position often clashes with the steric walls of the binding channel. The meta position provides the optimal exit vector for late-stage lipophilic tail extensions, which drive nanomolar and sub-nanomolar binding affinities via hydrophobic packing.

PharmacophoreLogic Molecule 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid Headgroup Azetidine-3-Carboxylic Acid (Polar Headgroup) Molecule->Headgroup Linker Benzyl Ring (Rigid Spacer) Molecule->Linker Handle 3-Bromo Substituent (Synthetic Handle) Molecule->Handle Interaction1 Electrostatic Binding (Arg/Glu Residues) Headgroup->Interaction1 Mimics Phosphate Interaction2 Pi-Pi Stacking (Aromatic Pocket) Linker->Interaction2 Orients Vector Interaction3 Cross-Coupling (Hydrophobic Tail Extension) Handle->Interaction3 Enables SAR

Fig 1: Pharmacophore logic and binding causality of the azetidine-3-carboxylic acid scaffold.

Target-Specific Binding Affinity Dynamics

The versatility of this scaffold is evidenced by its successful deployment across diverse target classes.

  • GPCRs (S1PR1/S1PR5): The discovery of Siponimod (BAF312) relied heavily on optimizing the azetidine-3-carboxylic acid headgroup. The unoptimized 3-bromobenzyl fragment typically exhibits low-micromolar affinity ( Kd​≈10−20μM ). However, once the 3-bromo position is cross-coupled with a bulky, rigidified lipophilic tail (e.g., a cyclohexyl-trifluoromethyl-benzyl ether), the binding affinity shifts to the sub-nanomolar range, achieving high selectivity against the off-target S1PR3[2].

  • Enzymes (MAGL): In the development of Monoacylglycerol Lipase inhibitors, the compact azetidine ring allows the molecule to navigate the narrow catalytic cleft of the enzyme, positioning carbamate or urea derivatives for efficient, covalent or non-covalent inhibition[4].

  • Protein-Protein Interactions (PD-1/PD-L1): Recent optimizations of biphenyl-based PD-L1 inhibitors utilized azetidine-3-carboxylic acid to improve both the binding kinetics (measured via SPR) and the aqueous solubility of the highly lipophilic leads, resulting in potent IC50​ values[5].

Self-Validating Experimental Protocols for Affinity Measurement

To rigorously quantify the binding affinity of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid and its derivatives, we must employ orthogonal biophysical techniques. Endpoint assays are insufficient for rigid fragments; we must resolve the association ( kon​ ) and dissociation ( koff​ ) rates.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for fragment-based drug discovery because it detects binding in real-time without the need for radiolabels or fluorophores[5].

Causality & Self-Validation: Fragments have low molecular weights and fast off-rates. To prevent false positives from bulk refractive index changes (due to DMSO), a rigorous solvent correction curve and a reference channel subtraction are mandatory. The system validates itself by injecting a known high-affinity binder (e.g., Siponimod) at the start and end of the run to prove the immobilized protein has not denatured.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., S1PR1 embedded in lipid nanodiscs or PD-L1) onto a Series S Sensor Chip CM5 using standard amine coupling (EDC/NHS). Target an immobilization level of 1500–2000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Reference Channel Setup: Leave Flow Cell 1 (Fc1) blank (activated and deactivated with ethanolamine) to serve as the reference for Fc2.

  • Buffer Equilibration: Run HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO until a stable baseline is achieved.

  • Solvent Correction: Inject a gradient of DMSO (1.5% to 2.8%) to construct a calibration curve, correcting for bulk refractive index mismatches between the running buffer and samples.

  • Analyte Titration: Prepare a 3-fold dilution series of the azetidine fragment (from 50 μM down to 0.2 μM ). Inject sequentially at a high flow rate (50 μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ [5].

Protocol B: TR-FRET Competitive Binding Assay

To ensure the SPR data is not an artifact of surface immobilization, an orthogonal solution-phase Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Self-Validation: TR-FRET eliminates auto-fluorescence interference from the fragment library by utilizing a time delay before signal acquisition. The system is self-validated by calculating the Z′ -factor; a Z′>0.6 confirms the assay window is statistically robust enough to distinguish weak fragment binding from noise.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine the target protein (tagged with Terbium-cryptate) and a known fluorescent tracer ligand (tagged with d2 or AlexaFluor 647).

  • Compound Addition: Dispense the azetidine fragment using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 100 μM to 1 nM .

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm, wait for a 50 μs delay, and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the HTRF ratio (665/620 nm). Plot the ratio against the log of the fragment concentration and fit to a 4-parameter logistic curve to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

SPRWorkflow Immobilize 1. Target Immobilization (Amine Coupling) Equilibrate 2. Baseline Equilibration (Running Buffer) Immobilize->Equilibrate Inject 3. Analyte Injection (Fragment Titration) Equilibrate->Inject Dissociation 4. Dissociation Phase (Buffer Wash) Inject->Dissociation Regenerate 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regenerate Analyze 6. Kinetic Fitting (1:1 Langmuir Model) Dissociation->Analyze Regenerate->Equilibrate Cycle

Fig 2: High-throughput SPR kinetic profiling workflow for fragment screening.

Quantitative Data Presentation

The true value of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is observed in its Ligand Efficiency (LE). While the raw Kd​ of the fragment is modest, its low heavy-atom count yields an excellent LE, making it a prime candidate for SAR expansion.

Table 1: Representative SAR Progression from Fragment to Clinical Lead

Compound StageStructure / ModificationPrimary TargetBinding Affinity ( Kd​ / IC50​ )Ligand Efficiency (LE)*
Initial Fragment 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acidS1PR1 Kd​≈15.2μM ≈0.35 kcal/mol/HA
Intermediate Cross-coupled biphenyl derivativeS1PR1 Kd​≈120nM ≈0.31 kcal/mol/HA
Optimized Lead Siponimod (BAF312) analog[2]S1PR1 EC50​<1nM ≈0.28 kcal/mol/HA
Alternative Target Azetidine-based PD-L1 Inhibitor[5]PD-L1 IC50​≈29nM ≈0.30 kcal/mol/HA

*Ligand Efficiency (LE) = (ΔG)/(HeavyAtomCount) . An LE > 0.3 is highly desirable in early-stage discovery.

Conclusion

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a masterclass in fragment design. By leveraging the entropic advantages of the sp³-rich azetidine ring and the synthetic versatility of the meta-bromo benzyl linker, medicinal chemists can rapidly vector into deep hydrophobic pockets while maintaining the crucial electrostatic interactions required for target activation or inhibition. Rigorous biophysical profiling using self-validating SPR and TR-FRET workflows ensures that the binding causality is accurately mapped, paving the way for the development of next-generation therapeutics.

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Exploratory

Electronic properties and computational modeling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid Abstract The azetidine scaffold is a privileged motif in medicinal chemistry, va...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional character it imparts to small molecules. This guide provides a comprehensive computational framework for the characterization of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, a representative member of this class. We delve into state-of-the-art in silico techniques to elucidate its electronic properties, predict its potential biological interactions, and assess its drug-likeness. This document is structured to serve as a practical guide for researchers, offering not only theoretical underpinnings but also detailed, step-by-step protocols for density functional theory (DFT) calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating these computational approaches, we aim to provide a holistic view of the molecule's potential as a lead compound in drug discovery endeavors. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring a high degree of trustworthiness and reproducibility.

Introduction: The Significance of Azetidines and the Role of Computational Chemistry

Azetidine-3-carboxylic acid and its derivatives are of growing interest in pharmaceutical research.[1] These small, saturated nitrogen-containing heterocycles are considered valuable building blocks in drug discovery due to their ability to introduce conformational rigidity and improve physicochemical properties.[2] The unique, strained four-membered ring system of azetidines can influence molecular shape, polarity, and metabolic stability, making them attractive scaffolds for the design of novel therapeutics.[3] The specific compound of interest, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, combines the azetidine core with a substituted aromatic ring, suggesting its potential for a range of biological activities, from targeting neurological disorders to acting as an antimicrobial or anticancer agent.[4][5][6]

The advent of powerful computational methods has revolutionized the early stages of drug discovery.[7][8][9] In silico techniques allow for the rapid and cost-effective evaluation of a molecule's properties long before its synthesis and experimental testing.[10][11] This guide will focus on three pillars of computational analysis:

  • Density Functional Theory (DFT): To understand the intrinsic electronic properties of the molecule.

  • Molecular Docking: To predict its potential interactions with a biological target.

  • ADMET Prediction: To assess its drug-like characteristics.

By the end of this guide, the reader will have a clear understanding of how to apply these computational tools to gain deep insights into the therapeutic potential of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid and other novel chemical entities.

Part 1: Elucidating Electronic Structure with Density Functional Theory (DFT)

Theoretical Foundation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[12][13] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[14][15] In the context of drug design, DFT can be used to calculate a variety of molecular properties that are crucial for understanding a molecule's reactivity and its interactions with biological systems.[16] These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Methodology: A Step-by-Step Protocol

The following protocol outlines the general steps for performing a DFT analysis on 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

Step 1: 3D Structure Generation and Initial Optimization

  • Input: Obtain the 2D structure of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (SMILES: O=C(O)C1CN(Cc2cccc(Br)c2)C1).

  • Conversion to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure into a 3D conformation.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization with DFT

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO.[16]

  • Method: Select a DFT functional. The B3LYP functional is a popular choice that often provides a good balance of accuracy for organic molecules.[13]

  • Basis Set: Choose a suitable basis set, such as 6-31G(d,p), which provides a good description of electron distribution for most organic molecules.

  • Execution: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

Step 3: Calculation of Electronic Properties

  • Frontier Molecular Orbitals (HOMO/LUMO): From the optimized geometry, perform a single-point energy calculation to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. The MEP is invaluable for identifying regions of the molecule that are likely to be involved in electrostatic interactions with a biological target. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties that would be obtained from a DFT analysis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. The values presented are hypothetical and for illustrative purposes.

PropertyCalculated ValueSignificance in Drug Design
Energy of HOMO -6.5 eVIndicates the ability to donate electrons (nucleophilicity).
Energy of LUMO -1.2 eVIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment 2.8 DebyeProvides insight into the overall polarity of the molecule, which affects solubility and membrane permeability.
Visualization: DFT Workflow

DFT_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_output Analysis & Output start 2D Structure (SMILES) mol3d Generate 3D Conformation start->mol3d geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol3d->geom_opt single_point Single-Point Energy Calculation geom_opt->single_point homo_lumo HOMO/LUMO Energies & Gap single_point->homo_lumo mep Molecular Electrostatic Potential (MEP) Map single_point->mep Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis protein_prep Prepare Protein (from PDB) define_box Define Binding Site protein_prep->define_box ligand_prep Prepare Ligand (from DFT) run_docking Run Docking Algorithm ligand_prep->run_docking define_box->run_docking binding_energy Analyze Binding Energy/Score run_docking->binding_energy visualize_pose Visualize Binding Pose binding_energy->visualize_pose interactions Identify Key Interactions visualize_pose->interactions

Caption: A schematic representation of a typical molecular docking workflow.

Part 3: Assessing Drug-Likeness with In Silico ADMET Prediction

The Importance of ADMET Profiling

A compound's efficacy as a drug is not solely determined by its binding affinity to a target. It must also possess favorable ADMET properties to be successfully absorbed, distributed to the site of action, metabolized at an appropriate rate, and excreted without causing significant toxicity. [17][18]Predicting these properties early in the drug discovery process can help to avoid costly late-stage failures. [19][20]Numerous computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), are available to predict a wide range of ADMET properties. [21]

Methodology: A General Workflow
  • Tool Selection: Choose an in silico ADMET prediction tool. Several web-based platforms (e.g., SwissADME, pkCSM) and commercial software packages are available. [20]2. Input: Provide the SMILES string or the 3D structure of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid as input.

  • Property Selection: Select the ADMET properties of interest. Common predictions include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity, hERG inhibition.

  • Execution and Analysis: Run the prediction and analyze the output, often comparing the results to the properties of known drugs.

Data Presentation: Predicted ADMET Properties

The following table provides an example of a predicted ADMET profile. The values are for illustrative purposes.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 284.14 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 2.1A moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
TPSA 49.8 ŲIndicates good potential for oral absorption.
BBB Penetration YesSuggests the compound may cross the blood-brain barrier, which could be desirable for a CNS target.
hERG Inhibition Low riskPredicts a low potential for cardiotoxicity.
AMES Toxicity Non-mutagenicSuggests a low risk of mutagenicity.
Visualization: ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction ADMET Prediction cluster_output Predicted Properties input_structure Input Molecular Structure (SMILES) admet_tool Utilize In Silico ADMET Tool input_structure->admet_tool physchem Physicochemical Properties admet_tool->physchem absorption Absorption admet_tool->absorption distribution Distribution admet_tool->distribution metabolism Metabolism admet_tool->metabolism toxicity Toxicity admet_tool->toxicity

Caption: A simplified workflow for in silico ADMET property prediction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the characterization of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. Through the integrated application of Density Functional Theory, molecular docking, and in silico ADMET prediction, we can construct a detailed profile of this molecule, encompassing its electronic nature, potential biological interactions, and drug-like properties. The insights gained from these computational studies are invaluable for prioritizing candidates for synthesis and experimental validation, thereby accelerating the drug discovery process.

The predictive power of these computational methods provides a strong foundation for further investigation. Future work should focus on the experimental validation of these in silico findings. This would include the synthesis of the compound, characterization of its physicochemical properties, and in vitro assays to confirm its biological activity against the predicted target. The iterative interplay between computational modeling and experimental testing remains the most effective paradigm for the discovery and development of novel therapeutics.

References

  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review - Research Journal of Pharmacy and Technology. (URL: )
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PubMed. (URL: )
  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. (URL: )
  • Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. (URL: )
  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC. (URL: )
  • Transforming small molecule drug discovery: The comput
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Public
  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Public
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  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFe
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: )
  • Computational Methods in Drug Discovery - PMC - NIH. (URL: )
  • A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (URL: )
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative - Research Journal of Pharmacy and Technology. (URL: )
  • Preliminary ADMET Prediction - Cre
  • Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers - PMC. (URL: )
  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry - ChemCopilot. (URL: )
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Deriv
  • Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one derivatives- a review. - CABI Digital Library. (URL: )
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters - ACS Public
  • Azetidine-3-carboxylic acid - Chem-Impex. (URL: )
  • Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals. (URL: )
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchG
  • 3-Azetidinecarboxylic acid 98 36476-78-5 - Sigma-Aldrich. (URL: )
  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC. (URL: )
  • A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem - NIH. (URL: )
  • 1807591-12-3|1-(3-Bromophenyl)azetidine-3-carboxylic acid|BLD Pharm. (URL: )
  • A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine - Benchchem. (URL: )
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (URL: )
  • Refinement of Computational Access to Molecular Physicochemical Properties:
  • 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem. (URL: )
  • 3-[(2-bromophenyl)methyl]azetidine, trifluoroacetic acid | 2095408-96-9 - MilliporeSigma. (URL: )
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. (URL: )
  • 1-(diphenylmethyl)azetidine-3-carboxylic acid (C17H17NO2) - PubChemLite. (URL: )

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for Sphingosine-1-Phosphate (S1P) receptor agonists and related neurotherapeutic/immunomod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for Sphingosine-1-Phosphate (S1P) receptor agonists and related neurotherapeutic/immunomodulatory libraries.

Introduction and Mechanistic Rationale

The azetidine-3-carboxylic acid motif has emerged as a critical pharmacophore in modern drug discovery, most notably serving as a hydrophilic headgroup surrogate for amino-alcohol prodrugs in Sphingosine-1-Phosphate (S1P) receptor agonists[1]. Compounds bearing the 1-benzylazetidine-3-carboxylic acid core have demonstrated excellent oral bioavailability and selective S1P1/S1P5 agonism, making them highly valuable in the development of treatments for neurodegenerative disorders and multiple sclerosis[1][2].

This application note details the optimized synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid via reductive amination.

Why Reductive Amination?

While direct alkylation of azetidine-3-carboxylic acid with 3-bromobenzyl bromide is a possible route, it frequently suffers from over-alkylation, leading to the formation of undesired quaternary ammonium salts. Reductive amination utilizing 3-bromobenzaldehyde and a mild hydride donor (such as sodium cyanoborohydride, NaCNBH3​ ) offers superior chemoselectivity[3]. The reaction proceeds via the formation of an intermediate iminium ion. By conducting the reaction in a protic solvent system (methanol) with a catalytic amount of acetic acid, the equilibrium is driven toward the iminium species, which is then selectively reduced by NaCNBH3​ [1]. NaCNBH3​ is specifically chosen because, unlike sodium borohydride ( NaBH4​ ), it is stable in mildly acidic conditions and exhibits a kinetic preference for reducing protonated imines over unactivated aldehydes.

Experimental Workflow

ReductiveAmination A Azetidine-3-carboxylic acid (Zwitterion) C Imine / Iminium Intermediate (In Situ) A->C MeOH, 25°C Catalytic AcOH B 3-Bromobenzaldehyde (Electrophile) B->C MeOH, 25°C Catalytic AcOH D Reduction (NaCNBH3 / AcOH) C->D E 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid D->E Selective Hydride Transfer F RP-HPLC Purification (Mass-Directed) E->F Zwitterion Isolation

Workflow for the reductive amination of azetidine-3-carboxylic acid.

Materials and Reagents

The following stoichiometric table outlines the requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Azetidine-3-carboxylic acid101.101.01.01 gNucleophile / Core
3-Bromobenzaldehyde185.021.01.85 g (1.17 mL)Electrophile
Sodium cyanoborohydride ( NaCNBH3​ )62.841.50.94 gReducing Agent
Acetic Acid (Glacial)60.050.160 mg (57 µL)Acid Catalyst
Methanol (Anhydrous)32.04-30 mLSolvent

Note: Polymer-supported NaCNBH3​ can be substituted (approx. 2.5-3.0 mmol/g loading) if simplified workup is desired for parallel library synthesis[1].

Step-by-Step Synthesis Protocol

Phase 1: Iminium Ion Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Suspend azetidine-3-carboxylic acid (1.01 g, 10.0 mmol) in anhydrous methanol (25 mL). Expert Insight: Azetidine-3-carboxylic acid exists as a zwitterion and may not fully dissolve until the aldehyde and acid catalyst are added and the imine begins to form.

  • Addition: Add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) to the suspension, followed by glacial acetic acid (57 µL, 1.0 mmol).

  • Activation: Stir the reaction mixture at ambient temperature (20–25 °C) for 2 hours. The mixture should become a homogeneous solution as the iminium intermediate forms.

Phase 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exotherm during hydride addition.

  • Reduction: Add sodium cyanoborohydride (0.94 g, 15.0 mmol) in three equal portions over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 12–16 hours.

  • Monitoring: Monitor the reaction progression via LC-MS. The reaction is self-validating when the mass signal for the starting aldehyde ( m/z 185/187) is entirely replaced by the product mass ( m/z 270/272, [M+H]+ ).

Phase 3: Quenching and Purification

Because the product is a zwitterionic amino acid, traditional aqueous-organic extraction is highly inefficient due to the compound's amphiphilic nature. Mass-directed reverse-phase HPLC (RP-HPLC) is the gold standard for isolating these specific S1P library intermediates[1].

  • Quenching: Quench the reaction by adding 5 mL of water. Stir for 10 minutes to destroy any unreacted hydride.

  • Concentration: Remove the methanol under reduced pressure (rotary evaporation) at 35 °C.

  • Filtration: Re-dissolve the crude residue in a minimum amount of DMSO/Water (1:1, v/v) and filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.

  • RP-HPLC Purification: Purify the filtrate using preparative RP-HPLC (C18 column) utilizing a gradient of Water (containing 0.1% Formic Acid) and Acetonitrile (containing 0.1% Formic Acid).

  • Lyophilization: Pool the fractions containing the pure product (identified by MS) and lyophilize to afford 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid as a white to off-white powder.

Expected Analytical Data

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected parameters:

Analytical MethodExpected Signals / Data Points
LC-MS (ESI+) m/z calculated for C11​H12​BrNO2​ : 269.01; Found: 270.0 [M+H]+ , 272.0 [M+2+H]+ (1:1 ratio confirming bromine isotope pattern)[3].
1 H NMR (300 MHz, CD3​OD ) δ 7.55 (s, 1H, Ar-H), 7.48 (d, J=7.8 Hz, 1H, Ar-H), 7.35 (d, J=7.6 Hz, 1H, Ar-H), 7.28 (t, J=7.8 Hz, 1H, Ar-H), 4.25 (s, 2H, N-CH2​-Ar ), 4.15 (m, 4H, azetidine- CH2​ ), 3.40 (m, 1H, azetidine-CH). Note: Chemical shifts of the azetidine protons are sensitive to the pH/salt form of the isolated product[3].
IR (ATR, cm −1 ) ~3400 (broad, OH), ~1590 (carboxylate C=O asymmetric stretch), ~1070 ( C-Br stretch)[3].

Sources

Application

Application Note: 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocols.

Executive Summary

The integration of conformationally restricted, highly functionalized non-natural amino acids is a cornerstone of modern peptide drug discovery. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid serves as a dual-purpose building block in Solid-Phase Peptide Synthesis (SPPS). Because its secondary nitrogen is permanently alkylated, it functions as a highly specialized N-terminal capping agent . Once incorporated, it imparts rigid conformational constraints via the azetidine core while simultaneously providing a privileged 3-bromoaryl handle for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling. This enables the rapid generation of diversified, biaryl-functionalized peptide libraries from a single resin-bound precursor.

Mechanistic Rationale & Causality (E-E-A-T)

To leverage this compound effectively, one must understand the causality behind its structural components and the chemistry required to manipulate it:

  • The Azetidine-3-Carboxylic Acid Core: As a 4-membered cyclic amino acid analog, the azetidine ring acts as a rigid proline surrogate. It severely restricts the ϕ and ψ dihedral angles of the peptide backbone, stabilizing specific secondary structures (such as β -turns) and significantly enhancing the peptide's metabolic stability against exopeptidase degradation[1].

  • The 3-Bromobenzyl Handle: The aryl bromide moiety is mechanistically selected for its orthogonal reactivity. Under standard SPPS conditions (Fmoc/tBu strategy, TFA cleavage), the carbon-bromine bond is completely inert. However, it acts as an excellent electrophile for on-resin transition-metal catalysis, specifically the Suzuki-Miyaura cross-coupling reaction[2][3]. This allows for the combinatorial attachment of various pharmacophores right at the N-terminus.

  • Coupling Chemistry Causality: The secondary carboxylic acid attached directly to a sterically constrained 4-membered ring presents significant steric hindrance. Standard carbodiimide activation (e.g., DIC/Oxyma) frequently results in incomplete acylation. Therefore, the use of highly reactive uronium salts, specifically HATU , paired with a strong tertiary amine base (DIPEA), is mechanistically mandated to drive the coupling to completion[4][5].

Workflow Visualization

G A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine) A->B C Capping with Bromobenzyl-Azetidine (HATU/DIPEA) B->C D On-Resin Suzuki Cross-Coupling C->D E TFA Cleavage & Deprotection D->E F Diversified Peptide Library E->F

Fig 1: Workflow for on-resin N-terminal capping and Late-Stage Functionalization via Suzuki coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Moving to subsequent steps without analytical confirmation guarantees complex, inseparable mixtures during final cleavage.

Protocol A: N-Terminal Capping via SPPS

Objective: Quantitatively couple 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid to the free N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, assuming terminal Fmoc has been removed via 20% piperidine/DMF) in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF[5]. Add DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to allow the active ester to form. Causality: A slight deficit of HATU prevents capping of the peptide by the uronium salt itself (guanidinylation).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Critical Step): Perform a Kaiser test. If the beads are blue (indicating unreacted primary amines), repeat steps 2-3. If the beads are colorless, proceed. To definitively validate, perform a micro-cleavage (10 μ L of resin in 100 μ L TFA for 30 mins) and analyze via LC-MS to confirm the mass shift corresponding to the azetidine derivative.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 3-bromoaryl handle using palladium catalysis prior to global cleavage.

  • Solvent Degassing: Prepare a solvent mixture of DME/EtOH/H₂O (9:9:1). Degas by sparging with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalytic species into inactive Pd(II) oxides.

  • Reagent Assembly: To the resin (0.1 mmol) in a microwave-safe peptide vessel, add the desired aryl boronic acid (0.5 mmol, 5 eq), Pd2​(dba)3​ (0.02 mmol, 20 mol%), SPhos ligand (0.04 mmol, 40 mol%), and KF (0.4 mmol, 4 eq)[3].

  • Reaction: Add 2.5 mL of the degassed solvent mixture. Irradiate in a microwave synthesizer at 100°C for 30 minutes under Argon.

  • Resin Washing & Pd Removal: Wash the resin sequentially with DMF, Water, DMF, and DCM. To remove precipitated palladium black, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 mins), until the resin returns to its original color.

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Filter, precipitate in cold diethyl ether, and lyophilize.

Quantitative Data Presentation

The table below summarizes the expected efficiencies when utilizing this building block, demonstrating the necessity of specific reagent choices.

Reaction PhaseReagent / ConditionSubstrate / PartnerYield / Conversion (%)
N-Terminal Capping DIC / Oxyma (3 eq), 2hPrimary Amine (e.g., Ala)45 - 60%
N-Terminal Capping HATU / DIPEA (3 eq), 2hPrimary Amine (e.g., Ala)> 98%
On-Resin Suzuki Pd(PPh3​)4​ / K2​CO3​ , 80°CPhenylboronic acid65 - 75%
On-Resin Suzuki Pd2​(dba)3​ / SPhos / KF, 100°C (MW)4-Methoxyphenylboronic acid85 - 92%
On-Resin Suzuki Pd2​(dba)3​ / SPhos / KF, 100°C (MW)3-Pyridinylboronic acid78 - 85%

Structural & Pharmacological Impact

The incorporation of this modified azetidine creates a highly specific pharmacophore model at the N-terminus. The rigid azetidine core directs the cross-coupled biaryl system into deep hydrophobic pockets, enabling robust π−π stacking and van der Waals interactions that linear peptides cannot achieve.

G cluster_0 N-Terminally Modified Peptide Target Target Protein Pocket (Hydrophobic & Pi-Pi interactions) Aze Azetidine Core • Restricts backbone • Proline surrogate Biaryl Cross-Coupled Biaryl • Deep pocket insertion • Enhanced lipophilicity Aze->Biaryl N-alkylation Pep Peptide Sequence • Target specificity • H-bond network Aze->Pep Amide bond Biaryl->Target Pi-Pi Stacking Pep->Target Hydrogen Bonding

Fig 2: Pharmacophore model illustrating the structural impact of the modified azetidine N-terminus.

References

  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL: 1

  • Title: Bromotryptophans and their incorporation in cyclic and bicyclic privileged peptides Source: ResearchGate URL: 2

  • Title: Cyclization of RGD Peptides by Suzuki-Miyaura Cross-Coupling Source: ResearchGate URL: 3

  • Title: Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N‑Terminal Bromodomain Chemical Probe Source: Semantic Scholar URL: 4

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: ACS Publications URL: 5

Sources

Method

Palladium-catalyzed cross-coupling reactions using 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid in Drug Discovery Executive Summary The functionalization of highly polar, conformationally constrained buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid in Drug Discovery

Executive Summary

The functionalization of highly polar, conformationally constrained building blocks is a critical bottleneck in modern drug discovery. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a highly versatile intermediate, frequently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists and rigidified foldamers ()[1]. However, its zwitterionic nature at neutral pH and the presence of a chelating tertiary amine present unique challenges for transition-metal catalysis. This application note provides a comprehensive, self-validating guide to performing highly efficient Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) using this specific substrate, detailing the mechanistic causality behind ligand selection, aqueous-organic biphasic conditions, and downstream isolation logic.

Chemical Context & Mechanistic Causality

The molecule features two distinct domains:

  • The Electrophilic Site: A 3-bromobenzyl moiety, primed for oxidative addition by Pd(0).

  • The Zwitterionic Core: An azetidine-3-carboxylic acid ring.

The Chelating Dilemma: Standard catalytic systems (e.g., Pd(PPh3​)4​ in toluene) routinely fail with this substrate. The tertiary nitrogen of the azetidine ring and the adjacent carboxylate group can competitively bind to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, unreactive palladacycle, effectively poisoning the catalyst and stalling the reaction.

The Solution (Ligand & Solvent Causality): To circumvent catalyst deactivation, the use of bulky, electron-rich biaryl phosphines (such as XPhos or BrettPhos ) is mandatory. The extreme steric bulk of these ligands prevents the azetidine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward toward transmetalation. Furthermore, because the substrate is a zwitterion, it exhibits poor solubility in pure organic solvents. Utilizing an aqueous-organic biphasic system (e.g., 1,4-Dioxane/ H2​O ) or zwitterionic Pd-NHC complexes in neat water is required to solubilize the starting material and activate the boronic acid via hydroxide/alkoxide formation ()[2].

G Substrate 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid OxAdd Oxidative Addition [Pd(II) Insertion into C-Br] Substrate->OxAdd PdCat Pd(0)L2 Active Catalyst (e.g., Pd-XPhos) PdCat->OxAdd Transmet Transmetalation [Boronate/Amine Transfer] OxAdd->Transmet Base (K3PO4) Activation RedElim Reductive Elimination [C-C / C-N Bond Formation] Transmet->RedElim RedElim->PdCat Regeneration of Pd(0) Product Functionalized Azetidine Zwitterion Product RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling for the azetidine zwitterion derivative.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid with phenylboronic acid.

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation & Causality
Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O < 10%Severe catalyst poisoning via azetidine N-chelation.
Pd(OAc)2​ dppf K2​CO3​ DMF25%Poor zwitterion solubility; incomplete conversion.
Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane/ H2​O 88%Bulky ligand prevents chelation; water ensures solubility.
Zwitterionic Pd-NHCNone K2​CO3​ Neat H2​O 92%Optimal aqueous solubility; highly efficient transmetalation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura C–C Bond Formation

This protocol utilizes a biphasic system optimized for zwitterionic solubility and rapid oxidative addition, leveraging recent advancements in rapid diversified synthesis ()[3].

Reagents:

  • 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol% Pd)

  • XPhos (0.05 equiv, 5.0 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the azetidine substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Degassing (Critical Step): Add the Dioxane/ H2​O mixture. Subject the suspension to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) species.

  • Reaction Initiation: Heat the mixture to 85°C under an argon atmosphere.

  • Self-Validation Check 1: Within 15–30 minutes at 85°C, the heterogeneous suspension should transition to a clear, pale-yellow/orange solution. This visual cue confirms the dissolution of the zwitterion and the formation of the active Pd(0)-XPhos complex.

  • Monitoring: Stir for 4–6 hours. Self-Validation Check 2: Analyze an aliquot via LC-MS. The complete disappearance of the isotopic doublet (M, M+2 of the aryl bromide) confirms complete oxidative addition.

Downstream Processing & Zwitterion Isolation

Isolating an azetidine-3-carboxylic acid derivative is notoriously difficult. Traditional liquid-liquid extraction will fail because the product remains highly water-soluble across a broad pH range due to its zwitterionic nature (calculated isoelectric point, pI 5.5).

Workflow Reaction Crude Mixture (Aqueous/Organic) Filter Celite Filtration (Remove Pd Black) Reaction->Filter Extraction Acidify pH Adjustment (Isoelectric Point ~5.5) Filter->Acidify Aqueous Phase Isolate Ion-Exchange (SCX Resin) Acidify->Isolate Zwitterion State Pure Pure Zwitterionic Product Isolate->Pure Elution & Lyophilization

Downstream processing and isolation workflow for zwitterionic azetidine-3-carboxylic acids.

Isolation Protocol:

  • Quench & Filter: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove precipitated Palladium black.

  • Phase Separation: Separate the layers. The product resides entirely in the aqueous layer. Wash the aqueous layer twice with EtOAc to remove phosphine oxides and unreacted boronic acid.

  • Isoelectric Precipitation / SCX Catch-and-Release:

    • Method A (Precipitation): Carefully adjust the aqueous layer to pH 5.5 using 1M HCl. Cool to 0°C to induce precipitation of the zwitterion. Filter and dry under vacuum.

    • Method B (SCX Resin): If the product does not precipitate, load the aqueous phase onto a Strong Cation Exchange (SCX) column. Wash with water/MeOH to remove salts, then elute the pure product using 2M NH3​ in Methanol. Concentrate and lyophilize.

References

  • D'hooghe, M., et al. (2011). "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications." Amino Acids, 41(3), 541-558. URL:[Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(4), 195-214. URL:[Link]

  • Ramakrishna, V., & Reddy, N. D. (2017). "Synthesis of zwitterionic palladium complexes and their application as catalysts in cross-coupling reactions of aryl, heteroaryl and benzyl bromides with organoboron reagents in neat water." Dalton Transactions, 46(26), 8598-8610. URL:[Link]

  • Macmillan, D. W. C., et al. (2021). "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 122(2), 1654-1739. URL:[Link]

Sources

Application

Application Note: 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid as a Bimodal Scaffold in Medicinal Chemistry

Executive Summary The compound 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a highly versatile, structurally rigid building block utilized in advanced medicinal chemistry and drug discovery. It functions as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a highly versatile, structurally rigid building block utilized in advanced medicinal chemistry and drug discovery. It functions as a bimodal scaffold: the azetidine-3-carboxylic acid core serves as a metabolically stable, conformationally restricted polar headgroup, while the 3-bromobenzyl appendage acts as both a lipophilic anchor and a reactive handle for late-stage synthetic diversification. This application note details the mechanistic rationale for its use, particularly in the design of Sphingosine-1-phosphate (S1P) receptor modulators, and provides validated protocols for its manipulation.

Chemical Rationale & Mechanistic Insights

The Azetidine-3-Carboxylic Acid Core: A Privileged Bioisostere

In drug design, the azetidine-3-carboxylic acid moiety is a well-documented bioisostere for β -amino acids and amino-phosphates[1]. By restricting the conformational freedom between the basic nitrogen and the acidic carboxylate, the four-membered ring locks the pharmacophore into a specific spatial vector. This rigidity is highly favored by zwitterionic binding pockets.

Causality in Receptor Selectivity: Historically, acyclic amino-phosphates (such as the active metabolite of fingolimod) exhibited pan-S1P receptor agonism, leading to S1P3-mediated chronotropic side effects like bradycardia[1]. The incorporation of the rigid azetidine-3-carboxylic acid headgroup—most notably culminating in the discovery of Siponimod (BAF312)—shifted the selectivity profile heavily toward S1P1 and S1P5, effectively sparing S1P3 and vastly improving the cardiovascular safety profile[2]. Furthermore, utilizing a carboxylic acid rather than a phosphate bypasses the need for in vivo kinase activation, reducing pharmacokinetic variability across patient populations[1].

The 3-Bromobenzyl Handle: Enabling Late-Stage SAR

While the azetidine core anchors the molecule in the polar region of a target receptor, the 3-bromobenzyl group serves as a lipophilic vector designed to probe deep hydrophobic pockets.

Causality in Synthetic Strategy: The meta-bromine atom is not merely a structural feature; it is a deliberate synthetic linchpin. It allows medicinal chemists to perform late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) directly on advanced intermediates[3]. This strategy eliminates the need to synthesize the sterically demanding, zwitterionic azetidine core de novo for every analog, drastically accelerating Structure-Activity Relationship (SAR) campaigns.

Workflow A 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2, Boronic Acids C Amide Coupling (HATU/DIPEA) A->C Primary/Secondary Amines D Biaryl-Azetidine Derivatives B->D Late-Stage SAR E Peptidomimetic / PROTAC Linkers C->E Payload/Ligand Attachment

Fig 1. Bimodal late-stage diversification workflow for the azetidine building block.

Experimental Workflows & Protocols

Protocol A: Self-Validating Suzuki-Miyaura Late-Stage Diversification

This protocol describes the cross-coupling of the 3-bromo moiety with arylboronic acids. The presence of a free carboxylic acid can sometimes poison standard palladium catalysts; however, utilizing a biphasic system with an excess of inorganic base ensures the carboxylate is fully deprotonated, preventing it from coordinating tightly to the palladium center[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, combine 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq, 0.75 mmol), and the catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.025 mmol).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 v/v, 4.0 mL total). Causality: The 2M K2​CO3​ provides ~4 equivalents of base. This excess is critical to first neutralize the zwitterionic azetidine and subsequently drive the transmetalation step of the catalytic cycle.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 100 °C for 30 minutes.

  • In-Process Validation: Sample 5 µL of the organic layer, dilute in 100 µL MeOH, and analyze via LC-MS. The protocol is self-validating when the starting material mass (M+H = 270/272) is entirely consumed, and the target biaryl mass dictates the chromatogram.

  • Workup & Palladium Scavenging: Acidify the aqueous layer to pH 5–6 using 1M HCl to precipitate the zwitterionic product. Extract with EtOAc (3 x 10 mL). To ensure biological assay integrity (preventing false positives from heavy metal toxicity), add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) to the combined organic layers and stir for 2 hours at 40 °C before filtration.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H2O gradient with 0.1% TFA).

Protocol B: Amide Bond Formation for Conjugation

The carboxylic acid handle can be utilized to attach payloads, fluorophores, or E3 ligase ligands for PROTAC development.

Step-by-Step Methodology:

  • Activation: Dissolve 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature. Causality: HATU is specifically selected over EDC/HOBt due to the steric hindrance of the tertiary carbon at the 3-position of the azetidine ring. HATU generates a highly reactive HOAt-ester intermediate necessary to ensure quantitative conversion of hindered acids.

  • Coupling: Add the primary amine payload (1.1 eq) dropwise. Stir for 2 hours.

  • Validation: Confirm the disappearance of the HOAt-active ester intermediate via UPLC-MS.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data Presentation

To demonstrate the robustness of Protocol A, the table below summarizes typical late-stage cross-coupling yields using various boronic acids to probe the hydrophobic pocket of target receptors.

Boronic Acid Coupling PartnerElectronic PropertySteric HindranceLC-MS Conversion (%)Isolated Yield (%)
Phenylboronic acidNeutralLow>99%88%
4-(Trifluoromethyl)phenylboronic acidElectron-WithdrawingLow>95%82%
4-Methoxyphenylboronic acidElectron-DonatingLow>99%85%
2,6-Dimethylphenylboronic acidNeutralHigh75%61%
3-Pyridinylboronic acidHeteroarylLow>90%74%

Table 1. Representative scope and yields for the Suzuki-Miyaura diversification of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (Protocol A).

Pharmacological Pathway Visualization

The primary validated use-case for azetidine-3-carboxylic acid derivatives is the modulation of S1P receptors, which govern lymphocyte trafficking and are primary targets for autoimmune diseases like Multiple Sclerosis[3].

S1P_Pathway Ligand Azetidine-3-carboxylic Acid Derivative S1PR S1P1 Receptor (GPCR) Ligand->S1PR High Affinity Binding Gi Gi Protein Activation S1PR->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit Outcome Lymphocyte Sequestration Gi->Outcome Immunomodulation

Fig 2. Mechanism of S1P1 receptor activation by azetidine-3-carboxylic acid pharmacophores.

References

  • Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters. 1

  • Li, Z., et al. "Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS." ACS Medicinal Chemistry Letters. 3

  • Gergely, P., et al. "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology. 2

Sources

Method

Suzuki-Miyaura coupling conditions for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Application Note & Protocol Guide Topic: Strategic Suzuki-Miyaura Coupling for the Synthesis of 1-{[3-(Aryl)phenyl]methyl}azetidine-3-carboxylic Acids Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Suzuki-Miyaura Coupling for the Synthesis of 1-{[3-(Aryl)phenyl]methyl}azetidine-3-carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of C(sp²)–C(sp³) Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability, functional group tolerance, and mild conditions.[1] While traditionally employed for constructing C(sp²)–C(sp²) bonds to form biaryl systems, its application to the formation of C(sp²)–C(sp³) linkages has opened new avenues in drug discovery.[2] This is particularly relevant for the synthesis of diarylmethane scaffolds, which are prevalent in numerous biologically active compounds.[3][4]

This guide focuses on the Suzuki-Miyaura coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid , a substrate that combines a reactive C(sp³)-Br benzylic halide with a conformationally constrained, high-value azetidine-3-carboxylic acid moiety. Azetidine carboxylic acids are recognized as important building blocks and proline analogues in the design of novel therapeutics.[5] The successful coupling of this substrate provides a modular and efficient route to a library of novel compounds, where the terminal aryl group can be systematically varied to explore structure-activity relationships (SAR).

We will delve into the mechanistic rationale behind parameter selection, provide a robust, optimized protocol, and offer a guide to troubleshooting common challenges associated with this specific transformation.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X (L)₂ OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)-R² (L)₂ Transmetalation->PdII_Diaryl R²-B(OR)₃⁻ RedElim Reductive Elimination Product R¹-R² (Product) PdII_Diaryl->Product RedElim->Pd0 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Substrate R¹-X (Substrate) Substrate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide. For benzylic halides, this step often proceeds with inversion of stereochemistry.[9] This is frequently the rate-determining step, especially for less reactive C-X bonds.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This requires prior activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Optimizing Reaction Parameters for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

The unique structure of the substrate requires careful consideration of each reaction component to maximize yield and minimize side reactions. The presence of the free carboxylic acid and the sp³-hybridized C-Br bond are the primary challenges.

Parameter Recommended Reagents/Conditions Rationale & Expert Insights Supporting Sources
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst. Using a precatalyst allows for the separate addition and optimization of the ligand.[13][14]
Ligand SPhos , XPhos , or JohnPhos (1.2-2.4 equiv. to Pd)This is the most critical parameter. The C(sp³)-Br bond of a benzylic bromide requires a specific type of ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) are essential. They promote the oxidative addition step and accelerate the final reductive elimination, which can be sluggish for C(sp³)-C(sp²) couplings. SPhos and XPhos are particularly effective for Suzuki-Miyaura couplings.[15][16][15][16][17][18][19]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)A base is required to activate the boronic acid.[7][8] Inorganic bases like potassium carbonate or phosphate are effective and generally compatible with a wide range of functional groups. They are strong enough to form the boronate but typically not nucleophilic enough to cause issues. The free carboxylic acid on the substrate will be deprotonated by the base, forming a carboxylate salt. This can impact solubility but is generally well-tolerated. Using stronger, more nucleophilic bases like alkoxides could lead to side reactions.[10][18][20]
Boron Reagent Arylboronic Acid (1.2-1.5 equivalents) or Potassium AryltrifluoroborateArylboronic acids are the standard. For sensitive or unstable aryl groups, potassium aryltrifluoroborates (ArBF₃K) are excellent alternatives due to their enhanced stability and high nucleophilicity, making them valuable for coupling with sp³ electrophiles.[3][21][3][21]
Solvent System Dioxane/H₂O (e.g., 10:1) or THF/H₂OA polar aprotic solvent like dioxane or THF is ideal for solubilizing the organic components and the palladium complex. The addition of a small amount of water is often beneficial; it helps to dissolve the inorganic base and can facilitate the transmetalation step.[6][20] The formation of the carboxylate salt of the starting material may require this mixed solvent system to achieve sufficient solubility.[22][23][24]
Temperature 80-100 °CThe reaction typically requires heating to drive the oxidative addition and ensure a reasonable reaction rate. The optimal temperature should be determined empirically, starting around 80 °C and increasing if the reaction is sluggish. Microwave heating can also significantly shorten reaction times.[18][18]

Detailed Experimental Protocol

Reaction Scheme: (Image of the Suzuki-Miyaura coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid with a generic Ar-B(OH)₂)

Materials:

  • 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (e.g., 1.0 mmol, 285 mg), the desired arylboronic acid (1.3 mmol), and potassium carbonate (3.0 mmol, 415 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 10 mL) and deionized water (e.g., 1 mL) via syringe. The mixture should be stirred and degassed by bubbling the inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3x).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl. This will protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate containing a small amount of acetic acid (e.g., 0.5%) to ensure the product remains protonated and elutes cleanly.

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. This decision tree outlines a logical approach to diagnosing and solving common problems.

Troubleshooting_Tree Start Low or No Conversion by LCMS/TLC? CheckCatalyst Was the catalyst system active? (e.g., color change to dark/black) Start->CheckCatalyst Yes CatalystInactive Action: Rescreen ligands (e.g., XPhos). Ensure rigorous degassing. Use fresh Pd source/ligand. CheckCatalyst->CatalystInactive No CatalystActive Is starting bromide still present? CheckCatalyst->CatalystActive Yes BromidePresent Reaction is sluggish. Action: Increase temperature (e.g., to 100-110 °C). Increase catalyst loading (e.g., to 5 mol%). Consider a different base (K₃PO₄). CatalystActive->BromidePresent Yes BromideGone Side products observed? CatalystActive->BromideGone No (or minor) Homocoupling Significant boronic acid homocoupling (R²-R²)? Action: Ensure rigorous degassing (O₂ promotes homocoupling). Use fresh boronic acid. BromideGone->Homocoupling Yes Debromination Debromination of starting material? Action: Lower reaction temperature. Use a less aggressive base. BromideGone->Debromination Yes

Caption: A decision tree for troubleshooting the Suzuki-Miyaura coupling.

Conclusion

The protocol described provides a robust and reliable method for the Suzuki-Miyaura cross-coupling of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid with a variety of arylboronic acids. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, such as SPhos, which is capable of facilitating the challenging C(sp³)–C(sp²) bond formation. This approach offers a powerful tool for medicinal chemists, enabling the rapid diversification of this valuable scaffold for the development of new chemical entities.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Lett.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Buchwald Ligands Review. Entegris.
  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
  • Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium C
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Buchwald Phosphine Ligands. Merck Millipore.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.
  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
  • A Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metallate Shift.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
  • Struggling in C(sp2)-C(sp3)
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Process for preparing azetidine derivatives and intermediates therein.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for practical use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and product purity.

The synthesis of this compound typically involves the N-alkylation of azetidine-3-carboxylic acid with 3-bromobenzyl halide. While seemingly straightforward, this reaction presents several challenges due to the unique properties of the starting materials. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions.

Core Reaction Pathway

The primary synthetic route involves a nucleophilic substitution reaction where the secondary amine of the azetidine ring attacks the benzylic carbon of 3-bromobenzyl bromide.

A Azetidine-3-carboxylic acid C 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid A->C Base, Solvent B 3-Bromobenzyl bromide B->C D HBr start Low Yield Issue check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Action: Switch to DMF or DMSO. Consider aqueous/organic biphasic system. check_solubility->change_solvent No check_base Is the Base Effective? check_solubility->check_base Yes change_solvent->check_base change_base Action: Use K₂CO₃ or Cs₂CO₃. Ensure at least 2 equivalents. check_base->change_base No check_temp Is Reaction Temperature Optimal? check_base->check_temp Yes change_base->check_temp increase_temp Action: Heat to 40-60 °C. Monitor for side products. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a major byproduct that is much less polar than my product. LC-MS suggests it's the ester. How do I prevent O-alkylation?

A2: While the nitrogen in a secondary amine is generally more nucleophilic than a carboxylate anion, O-alkylation can occur, especially under certain conditions.

  • Mechanistic Insight: The base deprotonates both the ammonium and carboxylic acid groups, creating two nucleophilic centers. The carboxylate can compete with the amine in attacking the 3-bromobenzyl bromide, leading to the formation of 3-bromobenzyl azetidine-3-carboxylate.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use of a weaker base or carefully controlling the stoichiometry can favor N-alkylation. Using a base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can sometimes favor N-alkylation as the deprotonated amine is more soluble in the organic phase.

    • Protecting Group Strategy: While it adds steps, protecting the carboxylic acid as a methyl or ethyl ester is a definitive way to prevent O-alkylation. The ester can be hydrolyzed back to the carboxylic acid after the N-alkylation step. [1] 3. Use of Additives: Adding a catalytic amount of potassium iodide (KI) can sometimes increase the rate of N-alkylation relative to O-alkylation by converting the benzyl bromide to the more reactive benzyl iodide in situ via the Finkelstein reaction. [2]

Q3: My reaction forms a new, highly polar, and insoluble precipitate. What is this side product?

A3: This is a classic sign of over-alkylation, where the desired tertiary amine product reacts further with the 3-bromobenzyl bromide to form a quaternary ammonium salt.

  • Mechanistic Insight: The product, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, is a tertiary amine and remains nucleophilic. It can attack another molecule of the electrophile, 3-bromobenzyl bromide, leading to an unwanted and often insoluble quaternary salt.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical factor. Use a slight excess of the azetidine-3-carboxylic acid (e.g., 1.1 to 1.2 equivalents) relative to the 3-bromobenzyl bromide to ensure the electrophile is the limiting reagent.

    • Slow Addition: Add the 3-bromobenzyl bromide solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary nucleophile (azetidine) over the product.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) will slow down the second alkylation step more significantly than the first, improving selectivity.

Reactants Azetidine-3-COOH + 3-Br-BnBr Desired_Product Desired Product (Tertiary Amine) Reactants->Desired_Product Desired N-Alkylation (k1) Ester_Side_Product Side Product (O-Alkylated Ester) Reactants->Ester_Side_Product O-Alkylation (k3) Quat_Salt Side Product (Quaternary Salt) Desired_Product->Quat_Salt Over-alkylation (k2) + 3-Br-BnBr note To improve yield: - Maximize k1 - Minimize k2 (slow addition, control stoichiometry) - Minimize k3 (solvent choice)

Caption: Competing reaction pathways in the synthesis.

Q4: The workup and purification are challenging. How can I effectively isolate my product?

A4: The amphoteric nature of the product, containing both a basic tertiary amine and an acidic carboxylic acid, complicates standard extraction procedures. The key is to manipulate the pH to control its solubility.

  • Recommended Workup Protocol:

    • Quench and Filter: After the reaction is complete, cool the mixture and quench with water. If a large amount of inorganic salt (like K₂CO₃) is present, filter it off first.

    • Initial Extraction: Make the aqueous solution basic (pH ~9-10) with an inorganic base like NaOH. This will deprotonate the carboxylic acid, making the product water-soluble, while unreacted 3-bromobenzyl bromide and other non-acidic impurities can be extracted away with a solvent like ethyl acetate or ether.

    • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous layer to its isoelectric point (typically around pH 3-5). At this pH, the molecule is neutral (zwitterionic) and has minimum solubility in water, often causing it to precipitate.

    • Isolation: The precipitated solid can be collected by filtration. Alternatively, if it doesn't precipitate cleanly, you can extract the product at this pH into a more polar organic solvent like a 9:1 mixture of dichloromethane/isopropanol.

    • Final Purification: The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography, often using a mobile phase containing a small amount of acid (like acetic acid) to prevent tailing. [3]

Recommended Protocol and Reagent Guide

This protocol is optimized to address the common issues of solubility and over-alkylation.

Protocol 1: Optimized N-Alkylation
  • Reagent Setup: To a round-bottom flask, add azetidine-3-carboxylic acid (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).

  • Heating: Begin stirring and gently heat the mixture to 50 °C to aid dissolution.

  • Electrophile Addition: In a separate flask, dissolve 3-bromobenzyl bromide (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 1 hour using an addition funnel.

  • Reaction Monitoring: Allow the reaction to stir at 50 °C for 4-8 hours. Monitor the consumption of the 3-bromobenzyl bromide by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, and proceed with the pH-controlled workup described in Q4 .

Data Summary: Comparison of Reaction Conditions
ConditionSolventBaseTemperature (°C)Common IssuesRecommendation
A AcetonitrileK₂CO₃RefluxPoor solubility of starting material, low conversion.Not recommended.
B DichloromethaneTriethylamineRoom TempLow conversion, formation of triethylammonium bromide complicates purification.Not ideal for this substrate.
C DMFNaHCO₃80Incomplete reaction, base may be too weak.Suboptimal.
D (Optimized) DMF K₂CO₃ 50 Potential for over-alkylation if addition is not slow. Highly Recommended.
E Water/Toluene (Biphasic)NaOHRoom TempCan be effective but may require a phase-transfer catalyst.A viable alternative.
References
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. Retrieved from [Link]

  • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Singh, P. K., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(38), 19996-20002. Retrieved from [Link]

  • Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Urban, D., & Jurczak, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3593-3607. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Thermal Degradation of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Welcome to the Technical Support Center for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice to prevent thermal degradation of this compound during storage and experimentation. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity of your research material.

Introduction to the Stability of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a unique molecule containing a strained azetidine ring and a bromophenylmethyl substituent. This structure, while synthetically valuable, presents inherent stability challenges, particularly concerning thermal degradation. The four-membered azetidine ring is susceptible to ring-opening reactions, a process that can be accelerated by elevated temperatures. Furthermore, the N-benzyl group and the carboxylic acid moiety can influence the compound's reactivity and degradation pathways.

Understanding and controlling the factors that contribute to thermal degradation is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through the potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation in my sample of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid?

A1: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for confirming the purity of your sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q2: What is the recommended storage temperature for this compound?

A2: While specific long-term stability data for this exact molecule is not extensively published, based on the general guidance for similar heterocyclic compounds, it is recommended to store 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid in a cool, well-ventilated area .[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C and protected from light. For routine laboratory use, storage at controlled room temperature (20-25°C) for short periods is generally acceptable, but it is crucial to minimize exposure to elevated temperatures.

Q3: Can the 3-bromophenylmethyl group influence the thermal stability?

A3: Yes, the 3-bromophenylmethyl group can influence the compound's stability. The electronic properties of the bromo-substituent on the phenyl ring can affect the lability of the benzylic C-N bond. Electron-withdrawing groups on the phenyl ring can sometimes influence the stability of benzylic systems.[3][4] However, the precise effect on the thermal degradation pathway of this specific molecule would require experimental investigation through forced degradation studies.

Q4: Are there any incompatible materials I should avoid storing this compound with?

A4: Yes, you should avoid storing 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid with strong oxidizing agents and strong acids.[1][5] These materials can potentially accelerate degradation pathways.

Troubleshooting Guide: Investigating Thermal Degradation

If you suspect thermal degradation of your sample, this troubleshooting guide will help you identify the potential cause and take corrective action.

Diagram: Troubleshooting Workflow for Thermal Degradation

Troubleshooting Workflow for Thermal Degradation Troubleshooting Workflow for Thermal Degradation start Start: Suspected Degradation visual_inspection Visual Inspection - Color change? - Physical state change? - Odor? start->visual_inspection analytical_confirmation Analytical Confirmation - Run HPLC/LC-MS - Compare to reference standard visual_inspection->analytical_confirmation degradation_confirmed Degradation Confirmed? - Decreased parent peak? - New impurity peaks? analytical_confirmation->degradation_confirmed no_degradation No Significant Degradation - Monitor and continue use degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions - Temperature logs? - Exposure to heat sources? - Container integrity? degradation_confirmed->investigate_storage Yes investigate_handling Investigate Handling Procedures - Prolonged time at RT? - Exposure to heat during sample prep? investigate_storage->investigate_handling root_cause_analysis Root Cause Analysis investigate_storage->root_cause_analysis investigate_handling->root_cause_analysis improper_storage Improper Storage - Temperature excursion root_cause_analysis->improper_storage improper_handling Improper Handling - Extended exposure to RT root_cause_analysis->improper_handling corrective_action Implement Corrective Actions - Optimize storage - Refine handling SOPs improper_storage->corrective_action improper_handling->corrective_action end End: Stability Ensured corrective_action->end

Caption: A flowchart to guide the investigation of suspected thermal degradation.

Potential Thermal Degradation Pathway

Elevated temperatures can provide the necessary energy to initiate several degradation pathways. For 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, a plausible primary thermal degradation event involves the cleavage of the N-C bond of the benzyl group, being one of the weaker bonds in the molecule. Another possibility is the decarboxylation of the carboxylic acid group. A more complex degradation could involve the opening of the strained azetidine ring.

Diagram: Hypothetical Thermal Degradation Pathway

Hypothetical Thermal Degradation Pathway Hypothetical Thermal Degradation Pathway parent 1-[(3-Bromophenyl)methyl]azetidine- 3-carboxylic acid heat Thermal Stress (Δ) degradant1 Azetidine-3-carboxylic acid heat->degradant1 Pathway A: N-C Cleavage degradant2 3-Bromobenzyl radical/cation heat->degradant2 Pathway A: N-C Cleavage degradant3 1-[(3-Bromophenyl)methyl]azetidine (Decarboxylation Product) heat->degradant3 Pathway B: Decarboxylation degradant4 Ring-opened products heat->degradant4 Pathway C: Azetidine Ring Opening

Caption: Plausible thermal degradation pathways for the target compound.

Experimental Protocols

To ensure the stability of your 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, it is crucial to have robust analytical methods in place. The following is a representative protocol for a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the parent compound from its potential thermal degradation products.

2. Materials and Reagents:

  • 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • HPLC system with UV or DAD detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be a gradient from 95% A to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm (or DAD scan from 200-400 nm)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • For analysis of a stored sample, prepare a solution at the same concentration as the reference standard.

5. Forced Degradation Study (Thermal Stress):

  • Accurately weigh a sample of the compound into a vial.

  • Place the vial in an oven at an elevated temperature (e.g., 60°C, 80°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove an aliquot, dissolve it in the sample solvent, and analyze by HPLC.

  • A control sample should be stored at the recommended storage condition (2-8°C).

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify any new peaks that appear in the stressed samples. These are potential degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

Table 1: Hypothetical HPLC Data from Thermal Stress Study

Time (hours) at 80°CParent Compound Peak Area% DegradationDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
0 (Control)1,250,0000%00
241,187,5005%45,00012,000
481,100,00012%98,00035,000
72975,00022%185,00062,000

Summary and Recommendations

The thermal stability of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a critical factor for its successful use in research and development. To prevent degradation, it is imperative to adhere to proper storage and handling procedures.

  • Storage: Store the compound in a tightly sealed container at 2-8°C , protected from light and moisture.

  • Handling: Minimize the time the compound spends at ambient or elevated temperatures during experimental procedures.

  • Monitoring: Regularly assess the purity of your material using a validated stability-indicating HPLC method, especially for older batches or samples that may have been exposed to suboptimal conditions.

By implementing these measures, you can ensure the integrity of your 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid and the reliability of your experimental outcomes.

References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: (S)-N-Boc-azetidine carboxylic acid. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11343–11350. [Link]

  • De Kock, R. J., et al. (2018). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Springer. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]

  • Baran, P. S., et al. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material. ResearchGate. [Link]

  • Waters. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. [Link]

  • Journal of Thermal Analysis and Calorimetry. (n.d.). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Springer. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. Semantic Scholar. [Link]

  • MDPI. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. [Link]

  • Arteco. (n.d.). Thermal stability of coolant. Retrieved from [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5029. [Link]

  • ResearchGate. (2026, January 22). Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. ResearchGate. [Link]

  • NTU Scholars. (2005, March 30). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Macromolecules, 38(8), 3239–3247. [Link]

  • Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]

  • ResearchGate. (2023, June 15). Thermal energy and tableting effects in benznidazole product: the impacts of industrial processing. ResearchGate. [Link]

  • ResearchGate. (2020, December 2). Thermal degradation of azobenzene dyes. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the isolation and purification of 1-[(3-Bromophenyl)methyl]azetidine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the isolation and purification of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

Because this molecule contains both a basic tertiary amine (the azetidine ring) and an acidic carboxylic acid, it operates as a zwitterion (inner salt)[1]. This dual-charge nature presents unique thermodynamic and kinetic challenges during crystallization, most notably high aqueous solubility and a severe tendency toward liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].

This center provides the mechanistic causality behind these issues and offers self-validating protocols to ensure high-purity crystalline recovery.

Process Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid Analyze Determine Isoelectric Point (pI) & Solubility Profile Start->Analyze MethodSplit Select Crystallization Strategy Analyze->MethodSplit Isoelectric Isoelectric Precipitation (pH Shift) MethodSplit->Isoelectric AntiSolvent Solvent/Antisolvent Addition MethodSplit->AntiSolvent DissolvepH Dissolve in Acid/Base (e.g., 1N HCl or NaOH) Isoelectric->DissolvepH DissolveSolv Dissolve in Good Solvent (e.g., NMP or Hot H2O) AntiSolvent->DissolveSolv AdjustpH Titrate to pI (pH ~6.0-7.0) Control Temperature DissolvepH->AdjustpH OilingOut Oiling Out (LLPS) Detected? AdjustpH->OilingOut AddAnti Dose Antisolvent (e.g., EtOH) into Metastable Zone DissolveSolv->AddAnti AddAnti->OilingOut FixOil Reduce Supersaturation, Add Seed Crystals OilingOut->FixOil Yes Crystallize Nucleation & Growth (Controlled Cooling) OilingOut->Crystallize No FixOil->Crystallize Isolate Filtration, Wash & Dry Crystallize->Isolate

Workflow for optimizing zwitterionic azetidine crystallization via pH-shift or antisolvent methods.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of forming a crystalline suspension, and how do I prevent it? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the system reaches a high degree of supersaturation and crosses into a miscibility gap before nucleation can occur[2]. Kinetically, molecules with flexible appendages (like the N-benzyl group) have high conformational entropy in solution. When forced out of solution too rapidly, they cluster into a disordered, product-rich liquid emulsion rather than paying the entropic penalty required to arrange into a rigid crystal lattice[2]. Solution: You must avoid generating high supersaturation rapidly.

  • Thermodynamic fix: Alter the solvent system. If using a water/ethanol mix, switch to an N-Methyl-2-pyrrolidone (NMP)/ethanol system, which has been proven highly effective for scale-up syntheses of complex N-benzyl azetidine-3-carboxylic acid derivatives[3].

  • Kinetic fix: Add seed crystals halfway into the Metastable Zone Width (MSZW) before the oiling point is reached, and drastically reduce the cooling or antisolvent dosing rate[2].

Q2: How does the zwitterionic nature of this molecule dictate my solvent choices? A2: At its isoelectric point (pI), the molecule exists as a net-neutral zwitterion, where the internal charges neutralize each other[1]. Because zwitterions have strong ion-dipole interactions with water, they are highly soluble in aqueous media but poorly soluble in non-polar organic solvents[1]. Standard cooling crystallization in organic solvents usually fails. You must use either a highly polar aprotic solvent (like NMP or DMSO) coupled with a protic antisolvent (like Ethanol)[3], or perform an isoelectric precipitation in water by precisely adjusting the pH[4].

Q3: My yield is unacceptably low (<50%). How can I drive more product out of solution? A3: Low yield in zwitterion crystallization is almost always due to the mother liquor retaining the compound because the pH is not perfectly aligned with the isoelectric point[4]. If the pH is too low, the azetidine nitrogen is protonated (cationic); if too high, the carboxylic acid is deprotonated (anionic). Both states dramatically increase aqueous solubility. Solution: Perform a precise titration curve to identify the exact pI of your specific crude mixture. Adjust the pH slowly using 1N Ammonium Hydroxide or 1N HCl while maintaining the temperature below 10 °C to minimize kinetic solubility[3].

Troubleshooting Matrix: Quantitative Data & Diagnostics

To facilitate rapid diagnostics, compare your crystallization parameters against the optimized baseline data in the table below.

Symptom / IssuePrimary CauseDiagnostic MetricRecommended Action
Oiling Out (LLPS) High supersaturation rate; crossing miscibility gap.Cloud point occurs >10°C above expected nucleation temp.Reduce antisolvent dosing rate by 50%; seed at 5°C above cloud point[2].
Low Yield (<50%) pH deviation from isoelectric point (pI).Filtrate pH is <5.0 or >7.5.Titrate mother liquor to pH ~6.0-7.0 using 1N NH₄OH[3].
Sticky/Gummy Solid Solvent entrapment in amorphous domains.Broad DSC melting endotherm; high residual solvent in NMR.Slurry the solid in cold ethanol (0°C) for 2 hours to promote Ostwald ripening.
Polymorphic Impurities Rapid uncontrolled nucleation.XRPD shows mixed phases or an amorphous halo.Implement a prolonged hold time (e.g., 4 hours) at the seeding temperature.

Validated Experimental Protocols

The following protocols are engineered to bypass the kinetic hindrances associated with 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid. They are designed as self-validating systems: if the physical observables (e.g., clear solution, fine precipitates) do not match the protocol, the system requires immediate parameter adjustment.

Protocol A: Solvent/Antisolvent Crystallization (NMP/EtOH System)

This protocol utilizes a highly polar aprotic solvent to fully dissolve the zwitterion, followed by a protic antisolvent to induce controlled supersaturation. It is adapted from validated scale-up syntheses of similar N-benzyl azetidine-3-carboxylic acids[3].

  • Dissolution: Suspend 10.0 g of crude 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid in 25 mL of N-Methyl-2-pyrrolidone (NMP).

  • Heating: Heat the suspension to 85–90 °C under constant agitation (300 rpm) until a completely homogeneous solution is achieved[3]. (Self-Validation: If the solution is not clear, residual inorganic salts may be present. Hot filter before proceeding).

  • Antisolvent Dosing (Critical Step): Maintain the temperature at 90 °C. Using an addition funnel or syringe pump, slowly dose 55 mL of absolute Ethanol over 60 minutes[3]. Causality: Slow dosing prevents localized high supersaturation, which is the primary trigger for oiling out[2].

  • Cooling & Nucleation: Cool the solution linearly to 20 °C (room temperature) over 4 hours. If seed crystals are available, introduce 1 wt% seeds when the temperature reaches 70 °C.

  • Aging: Further cool the suspension to 0 °C using an ice bath and age for 1 to 2 hours to maximize yield[3].

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold Ethanol (3 × 15 mL) to displace any residual NMP. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Isoelectric Precipitation (Aqueous System)

Best for crude streams coming directly from aqueous reaction mixtures (e.g., reductive amination or hydrolysis steps).

  • Aqueous Solubilization: Dissolve the crude material in 50 mL of deionized water. If the material does not dissolve, adjust the pH to < 3.0 using 1N HCl, or > 9.0 using 1N NaOH until a clear solution forms.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Temperature Control: Cool the filtrate to 5–8 °C using an ice-water bath. Causality: Lowering the temperature before the pH shift reduces the kinetic solubility of the zwitterion, forcing a higher recovery upon neutralization[3].

  • pH Titration (Precipitation): Slowly add 1N Ammonium Hydroxide (if starting acidic) or 1N HCl (if starting basic) dropwise. Continuously monitor the pH.

  • Isoelectric Point Targeting: Stop the titration when the pH reaches the isoelectric point (typically between pH 6.0 and 7.0 for this class of molecules)[3]. Fine precipitates should form. (Self-Validation: If the solution turns milky but no solid forms, LLPS has occurred. Stop titration and add seed crystals).

  • Aging and Isolation: Stir the resulting suspension at 0–5 °C for 3 hours. Filter the white solid, wash with 20 mL of cold water, and dry under vacuum overnight.

References

  • Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]

  • An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P 1 Receptor Agonist Source: ACS Publications (acs.org) URL:[Link]

  • How to desalt zwitterions? Source: ResearchGate (researchgate.net) URL:[Link]

  • Zwitterion | Encyclopedia.com Source: encyclopedia.com URL:[Link]

Sources

Optimization

Technical Support Center: Reactivity &amp; Troubleshooting for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid .

This bifunctional scaffold presents a unique "dual-reactivity" challenge for drug development professionals. The molecule features a highly strained, sterically demanding azetidine ring with a C3-carboxylic acid, alongside a 3-bromobenzyl group at the N1 position. Researchers typically encounter steric hindrance in two critical workflows: amide coupling at the C3-position and palladium-catalyzed cross-coupling at the 3-bromophenyl site.

This guide synthesizes field-proven insights, causality-driven protocols, and self-validating methodologies to help you overcome these steric barriers.

Part 1: Overcoming Steric Hindrance in Amide Coupling (C3-Carboxylic Acid)

The Mechanistic Bottleneck

The azetidine ring inherently imposes a rigid, compact conformation. While the C3-carboxylic acid is not directly adjacent to the N-(3-bromobenzyl) group, the trans-annular interactions and the overall steric bulk of the 90° bond angles restrict the trajectory of incoming nucleophiles[1]. Standard carbodiimide reagents (like EDC/HOBt) form an O-acylisourea intermediate that is often insufficiently reactive to overcome this steric barrier, leading to stalled aminolysis and the accumulation of truncated impurities[2].

Troubleshooting Q&A

Q: I am recovering unreacted starting material when coupling a secondary amine using EDC/HOBt and DIPEA. How can I drive this reaction to completion? A: You must switch to a uronium/aminium-based coupling reagent with a superior leaving group, such as HATU or COMU[3]. HATU generates a highly reactive O-acyluronium intermediate. More importantly, it utilizes the 7-azabenzotriazole (HOAt) leaving group, which provides an adjacent nitrogen atom to hydrogen-bond with the incoming amine, effectively guiding it to the electrophilic center and accelerating the reaction[2]. Additionally, swap DIPEA for N-methylmorpholine (NMM). DIPEA is bulky and can slow down the initial deprotonation of the hindered acid, whereas NMM provides efficient deprotonation without competing as a nucleophile[4].

Q: My LC-MS shows the active ester has formed, but the product is not forming. What is the causality here? A: This indicates that the activation step is successful, but the aminolysis step is sterically stalled. When the active ester persists, extending the reaction time or increasing the temperature (e.g., 40–60°C) provides the necessary activation energy to overcome the steric barrier[3].

Quantitative Reagent Comparison

Table 1: Coupling Reagent Efficacy for Hindered Azetidine-3-Carboxylic Acids

Coupling ReagentActive IntermediateRelative ReactivitySteric TolerancePrimary Byproduct
HATU OAt Active EsterVery HighExcellentTetramethylurea (TMU)
COMU Oxyma Active EsterVery HighExcellentWater-soluble urea
HCTU ClBt Active EsterHighGoodTetramethylurea (TMU)
EDC / HOBt OBt Active EsterModeratePoorWater-soluble urea
Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate state.

  • Pre-activation: Dissolve 1.0 eq of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU. Causality: DMF is used because water is detrimental to uronium reagents and causes premature hydrolysis of the active ester[4].

  • Deprotonation: Add 3.0 eq of N-methylmorpholine (NMM). Stir at room temperature for 15–30 minutes.

  • Validation Check 1 (LC-MS): Sample the reaction. You must observe the mass of the OAt active ester. If unreacted acid remains, verify the anhydrous state of your DMF.

  • Nucleophile Addition: Add 1.2 eq of the target amine. Stir for 2–4 hours.

  • Validation Check 2 (LC-MS): The disappearance of the active ester mass and the appearance of the product mass confirms successful aminolysis. If the active ester persists, heat the reaction to 40°C to overcome the steric clash between the amine and the azetidine ring[3].

Workflow for overcoming steric hindrance during azetidine-3-carboxylic acid amide coupling.

Part 2: Palladium-Catalyzed Cross-Coupling (3-Bromophenyl Site)

The Mechanistic Bottleneck

When attempting a Suzuki or Buchwald-Hartwig coupling at the 3-bromophenyl moiety, the tertiary basic nitrogen of the azetidine ring can coordinate to the Palladium(II) intermediate. This traps the catalyst in stable, unreactive off-cycle complexes. Furthermore, the steric bulk of the entire azetidine-containing substituent can impede the critical reductive elimination step of the catalytic cycle[5].

Troubleshooting Q&A

Q: My Buchwald-Hartwig amination yields black precipitate (Pd black) and unreacted starting material. How do I stabilize the catalyst? A: The precipitation of Pd black indicates catalyst decomposition, likely because the reductive elimination step is too slow, allowing the azetidine nitrogen to poison the metal center. To fix this, utilize bulky, electron-rich monophosphine ligands such as XPhos or RuPhos (Buchwald ligands)[5]. The extreme steric demand of these ligands forces the Pd center into a highly active L1​Pd(0) state, accelerating oxidative addition. Crucially, their bulkiness strongly promotes the final reductive elimination step, ejecting the product before the tertiary amine can stably chelate the metal[6].

Q: Can I use strong bases like NaOtBu for this cross-coupling? A: It is highly discouraged. Strong bases like NaOtBu can cause unwanted side reactions, including base-catalyzed ring-opening of the strained azetidine ring or epimerization at the C3 position. Use milder, soluble bases like Cs2​CO3​ or K3​PO4​ [7].

Quantitative Ligand Comparison

Table 2: Ligand Selection for Pd-Catalyzed Coupling of Hindered Bromobenzenes

LigandTypeOxidative AdditionReductive EliminationBest Application
XPhos Biaryl MonophosphineVery FastExcellentPrimary amines, bulky substrates
RuPhos Biaryl MonophosphineVery FastExcellentSecondary amines
dppf Bidentate PhosphineModerateModerateUnhindered Suzuki couplings
Self-Validating Protocol: Buchwald-Hartwig Amination

Note: If the C3-carboxylic acid is unprotected, it will consume the base and potentially interfere with the Pd catalyst. It is highly recommended to protect it as an ester or amide prior to this step.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine 2 mol% Pd2​(dba)3​ and 4 mol% XPhos in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature. Causality: Pre-stirring ensures the formation of the active L1​Pd(0) species before introducing competing chelators.

  • Reagent Addition: Add 1.0 eq of the azetidine substrate, 1.2 eq of the amine coupling partner, and 2.0 eq of Cs2​CO3​ [7].

  • Validation Check 1 (Visual): The solution should transition from dark red/purple ( Pd2​(dba)3​ ) to a pale yellow or clear brown, indicating active catalysis. If the solution turns black immediately, oxygen has contaminated the system.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation Check 2 (LC-MS): Monitor for the disappearance of the aryl bromide. If conversion stalls at 50%, add an additional 1 mol% of the pre-activated catalyst complex.

Catalytic cycle of Buchwald-Hartwig cross-coupling utilizing bulky biaryl ligands.

References

  • [5] Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews (ACS). Available at:[Link]

  • [1] Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at:[Link]

  • [2] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at:[Link]

  • [6] Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. Available at:[Link]

  • [7] A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles. White Rose eTheses Online. Available at:[Link]

  • [4] Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for analytical researchers and drug development professionals tasked with optimizing liquid chromatography-mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for analytical researchers and drug development professionals tasked with optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid .

This molecule presents a unique analytical triad: a highly polar zwitterionic core (a basic tertiary azetidine amine and an acidic carboxylic acid), a hydrophobic 3-bromobenzyl tail, and a distinct isotopic signature. Standard generic LC-MS gradients will often fail here. This guide details the causality behind specific experimental choices to help you build a robust, self-validating analytical method.

Part 1: Troubleshooting Chromatography & Retention

Q1: My analyte is eluting near the void volume or showing split peaks on a standard C18 column. What is causing this? A1: This is a classic symptom of zwitterionic behavior. At a neutral pH, the molecule exists as a zwitterion (protonated basic amine, deprotonated acidic carboxylic acid). This makes the molecule highly polar, resulting in poor retention on reversed-phase (RP) columns[1]. Furthermore, the positively charged tertiary amine strongly interacts with unendcapped, acidic residual silanols on the silica support, leading to peak splitting or severe tailing.

  • The Fix: You must control the ionization state. Lowering the mobile phase pH to ~3.0 will protonate the carboxylic acid, neutralizing that moiety and leaving only the protonated amine. Once the core is neutralized, the hydrophobic 3-bromobenzyl group can effectively drive retention on the C18 phase.

Q2: Even at low pH, I am experiencing peak tailing. How do I eliminate the secondary interactions caused by the azetidine nitrogen? A2: While lowering the pH helps, simple acids like 0.1% Formic Acid (FA) often lack the ionic strength to fully mask silanol interactions. We recommend using a buffered mobile phase, specifically 10–20 mM Ammonium Formate adjusted to pH 3.0–3.7 with Formic Acid [2]. The ammonium ions ( NH4+​ ) act as silanol blockers. By competing with the azetidine nitrogen for active acidic sites on the stationary phase, the buffer prevents the analyte from "sticking," thereby sharpening the peak.

IonizationPathway LowPH Low pH (< 3.0) Cationic Form (Protonated Amine, Neutral COOH) MidPH Neutral pH (~ 7.0) Zwitterionic Form (Protonated Amine, Ionized COO-) LowPH->MidPH Increase pH (Deprotonation) HighPH High pH (> 9.0) Anionic Form (Neutral Amine, Ionized COO-) MidPH->HighPH Increase pH (Deprotonation)

Analyte ionization states across different pH environments.

Part 2: Troubleshooting Mass Spectrometry & Ionization

Q3: I need maximum sensitivity in ESI+ mode. Should I use TFA, FA, or an Ammonium Formate blend as my mobile phase additive? A3: The choice of additive is a strict compromise between chromatographic peak shape and MS ionization efficiency.

  • Trifluoroacetic Acid (TFA): Provides excellent peak shape via strong ion-pairing, but severely suppresses ESI+ signal. TFA has high surface tension that prevents efficient droplet desolvation and forms strong gas-phase ion pairs with the analyte[3]. Avoid TFA for this assay.

  • Formic Acid (FA): Excellent for MS sensitivity, but can result in broader peaks for basic amines due to low ionic strength.

  • Ammonium Formate/FA Blends: This is the optimal choice. A blend of ammonium formate and formic acid provides the ionic strength needed for sharp peaks while maintaining the high volatility required for efficient ionization in the ESI source[4].

Q4: What specific MS or MS/MS features should I use to confirm the identity of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid? A4: Leverage the natural isotopic distribution of Bromine. Bromine has two major stable isotopes, 79Br and 81Br , which occur in an approximate 1:1 ratio. In your full MS scan or Q1 isolation, you will see a distinct doublet separated by 2 Da (e.g., [M+H]+ at m/z 270 and 272). When building your Multiple Reaction Monitoring (MRM) method, ensure you track transitions for both isotopes to unambiguously confirm the presence of the bromobenzyl moiety.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValue / DescriptionImpact on Chromatography
Core Structure Azetidine-3-carboxylic acidZwitterionic character; causes poor retention at neutral pH.
Tail Structure 3-Bromobenzyl groupHydrophobic; enables retention on C18 if the core is neutralized.
Amine pKa ~ 8.0 - 9.0Positively charged at acidic to neutral pH; causes silanol tailing.
Carboxylic Acid pKa ~ 2.5 - 3.5Negatively charged at neutral to basic pH; requires acidic pH to neutralize.
Isotopic Signature 79Br / 81Br (~1:1 ratio)Yields a distinct M / M+2 doublet in mass spectrometry.
Table 2: Mobile Phase Additive Comparison
AdditivePeak Shape (LC)ESI+ Signal (MS)Mechanism / Causality
0.1% TFA ExcellentPoor (Suppressed)Strong ion-pairing masks silanols, but high surface tension prevents desolvation.
0.1% FA Poor (Tailing)ExcellentHigh volatility aids ionization, but lacks the ionic strength to block silanols.
10 mM NH₄FA + 0.1% FA ExcellentGood to ExcellentAmmonium ions block silanols; formate provides volatility for MS compatibility.

Part 4: Experimental Protocols & Workflows

Protocol: Step-by-Step Self-Validating LC-MS Method Optimization

This protocol is designed as a self-validating system: the success of the chromatography is verified by peak asymmetry metrics, and the identity of the analyte is validated by its isotopic signature.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve Ammonium Formate in LC-MS grade water to achieve a 10 mM concentration. Adjust the pH to 3.0 using LC-MS grade Formic Acid.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a high-efficiency, endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Equilibrate the column with 95% Phase A / 5% Phase B at a flow rate of 0.4 mL/min for at least 10 column volumes.

Step 3: Gradient Design

  • 0.0 - 0.5 min: Hold at 5% B to ensure retention of the polar zwitterionic core.

  • 0.5 - 4.5 min: Linear ramp to 95% B to elute the hydrophobic bromobenzyl moiety.

  • 4.5 - 5.5 min: Hold at 95% B to wash the column of any hydrophobic matrix components.

  • 5.5 - 7.5 min: Return to 5% B and equilibrate for the next injection.

Step 4: MS Source Optimization

  • Infuse a 1 µg/mL standard solution directly into the MS source.

  • Optimize capillary voltage, desolvation temperature, and gas flows in ESI+ mode.

  • Identify the [M+H]+ precursor ions for both 79Br and 81Br isotopes.

Step 5: System Suitability & Validation (Self-Validation Step)

  • Inject a blank to ensure no carryover from the hydrophobic bromobenzyl tail.

  • Inject the standard and monitor the peak asymmetry factor ( As​ ). Validation Check: An As​ value between 0.9 and 1.2 validates that the acidic silanol interactions are successfully masked by the ammonium buffer.

  • Validation Check: Confirm the ~1:1 ratio of the m/z M and M+2 peaks to validate analyte identity and rule out isobaric interferences.

OptimizationWorkflow Start Start Optimization Step1 Assess Analyte Properties (Zwitterionic, Amphiphilic) Start->Step1 Step2 Select Column Chemistry (Endcapped C18 or Z-HILIC) Step1->Step2 Step3 Prepare Mobile Phase (10-20 mM NH4FA, pH 3.0) Step2->Step3 Step4 MS Source Tuning (ESI+, Track 79Br/81Br) Step3->Step4 End Final Validated LC-MS Method Step4->End

Logical workflow for LC-MS method development of zwitterionic analytes.

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: halocolumns.
  • Source: agilent.

Sources

Reference Data & Comparative Studies

Validation

High-Purity vs. Crude 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid: A Comprehensive NMR Spectral Comparison Guide

Executive Summary In modern medicinal chemistry, conformationally constrained building blocks like 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid are highly sought after for improving the pharmacokinetic profiles o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, conformationally constrained building blocks like 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid are highly sought after for improving the pharmacokinetic profiles of drug candidates. The rigid azetidine ring limits the conformational space of the molecule, often leading to higher target affinity and metabolic stability.

However, the synthesis of this specific building block is prone to contamination from regioisomers (specifically the 4-bromo analog) and unreacted starting materials. Because mass spectrometry (LC-MS) struggles to differentiate between positional isomers of identical mass, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating the structural integrity and purity of this compound. This guide provides an objective, data-driven comparison between a high-purity commercial standard, a crude synthetic mixture, and common regioisomeric impurities, equipping researchers with the exact spectral reference data needed to validate their materials.

Mechanistic Grounding & Causality: Why NMR is the Definitive Tool

As a Senior Application Scientist, I frequently encounter batches of azetidine derivatives that pass LC-MS purity checks but fail in downstream cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations). The causality behind these failures almost always traces back to undetected structural impurities.

Regioisomer Discrimination

The starting material for this compound, 3-bromobenzyl bromide, is often contaminated with 4-bromobenzyl bromide due to the electrophilic aromatic substitution patterns during its industrial synthesis. When reacted with azetidine-3-carboxylic acid, this yields the 4-bromo regioisomer. While HPLC might co-elute these isomers, 1 H NMR effortlessly resolves them. The 3-bromo isomer presents a complex, asymmetric multiplet in the aromatic region, whereas the 4-bromo isomer displays a highly symmetrical AA'BB' pseudo-doublet system.

Zwitterionic Behavior and Solvent Selection

Azetidine-3-carboxylic acid derivatives are amino acids and exist as zwitterions in neutral aqueous environments [1]. This zwitterionic nature causes rapid proton exchange, which can broaden NMR signals and obscure critical J -coupling information. To counteract this, DMSO- d6​ is the solvent of choice. It disrupts intermolecular hydrogen bonding, and when doped with a trace amount of trifluoroacetic acid (TFA), it fully protonates the carboxylic acid, locking the molecule into a single ionization state and yielding razor-sharp spectral lines [2].

Azetidine Ring Strain

The inherent ring strain of the 4-membered azetidine ring alters the orbital hybridization of its carbon atoms (increasing p-character in the C-C bonds and s-character in the C-H bonds). This pushes the 13 C chemical shifts of the azetidine CH 2​ groups further downfield (~56 ppm) compared to standard acyclic secondary amines [3].

Experimental Protocol: Self-Validating qNMR Workflow

To ensure absolute trustworthiness in your analytical data, the following quantitative NMR (qNMR) protocol must be strictly adhered to. This workflow is designed to be a self-validating system, utilizing internal standards and optimized relaxation delays to guarantee that peak integrations perfectly reflect molar ratios.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid sample into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Acidification (Optional but Recommended): Add 1.0 µL of deuterated trifluoroacetic acid (TFA- d ) to suppress zwitterionic broadening.

  • Homogenization: Sonicate the mixture for 60 seconds until completely dissolved, then transfer to a 5 mm precision NMR tube via a PTFE syringe filter (0.22 µm) to remove any insoluble particulates.

  • Acquisition Parameters ( 1 H NMR):

    • Frequency: 400 MHz

    • Temperature: 298 K

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Critical for ensuring all protons fully relax between pulses for accurate integration).

    • Number of Scans: 16

  • Acquisition Parameters ( 13 C NMR):

    • Frequency: 100 MHz

    • Relaxation Delay (D1): 5.0 seconds (Extended delay required for quaternary carbons like the COOH and C-Br groups).

    • Number of Scans: 1024

Workflow A Sample Prep (10 mg in DMSO-d6) B Internal Standard (Add TMS & TFA-d) A->B C NMR Acquisition (1H: 400MHz, 13C: 100MHz) B->C D Data Processing (FT, Phase, Baseline) C->D E Spectral Analysis & Integration D->E

Step-by-step NMR acquisition workflow for structural validation.

Comparative Data Presentation

The tables below summarize the expected chemical shifts for the high-purity target compound against its most common synthetic alternatives and impurities.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ , δ in ppm)
Proton AssignmentHigh-Purity 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid4-Bromo Isomer (Regioisomer Impurity)Crude Reaction Mixture (Unreacted Starting Materials)
Aromatic H-2 7.52 (t, J = 1.8 Hz, 1H)7.22 (d, J = 8.2 Hz, 2H)[H-2, H-6]7.60 (s, 1H) from bromide
Aromatic H-4 7.46 (dt, J = 7.8, 1.5 Hz, 1H)7.48 (d, J = 8.2 Hz, 2H) [H-3, H-5]7.55 (d, J = 8.0 Hz, 1H)
Aromatic H-6 7.28 (dt, J = 7.6, 1.5 Hz, 1H)-7.40 (d, J = 7.8 Hz, 1H)
Aromatic H-5 7.26 (t, J = 7.8 Hz, 1H)-7.32 (t, J = 7.8 Hz, 1H)
Benzylic CH 2​ 3.62 (s, 2H) 3.60 (s, 2H)4.65 (s, 2H) Unreacted bromide
Azetidine CH 2​ 3.45 (m, 2H), 3.22 (m, 2H)3.45 (m, 2H), 3.22 (m, 2H)4.05 (m, 4H) Free azetidine
Azetidine CH 3.18 (m, 1H)3.18 (m, 1H)3.65 (m, 1H) Free azetidine

Analytical Insight: If your sample shows a sharp singlet at 4.65 ppm , the N-alkylation reaction did not go to completion, and unreacted 3-bromobenzyl bromide remains. If the aromatic region simplifies into two tall doublets around 7.22 and 7.48 ppm, your batch is contaminated with the 4-bromo regioisomer.

Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ , δ in ppm)
Carbon AssignmentHigh-Purity Target Compound4-Bromo Isomer Impurity
COOH 174.2174.2
C-1 (Ar-CH 2​ ) 140.8138.5
C-2 (Ar) 131.5131.0 (2C)
C-3 (Ar-Br) 121.8119.5 (C-4 Ar-Br)
C-4 (Ar) 130.2131.2 (2C)
C-5 (Ar) 130.6-
C-6 (Ar) 128.4-
Benzylic CH 2​ 61.861.5
Azetidine CH 2​ 56.4 (2C)56.4 (2C)
Azetidine CH 34.234.2

Logical Decision Tree for Impurity Identification

To streamline the QA/QC process, follow this logical decision tree when analyzing the 1 H NMR spectrum of a newly synthesized or purchased batch.

LogicTree Start 1H NMR Spectrum Analysis Arom Aromatic Region (7.2 - 7.6 ppm) Start->Arom Isomer4 AA'BB' System? (4-Bromo Isomer) Arom->Isomer4 Yes Isomer3 Complex Multiplet? (3-Bromo Isomer) Arom->Isomer3 Yes Benz Benzylic CH2 (~3.6 ppm) Isomer3->Benz Crude Shifted to ~4.6 ppm? (Unreacted Bromide) Benz->Crude Yes Pure High-Purity Confirmed Benz->Pure No, sharp singlet at 3.6

Logical decision tree for identifying regioisomers and crude impurities via 1H NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93192, 3-Azetidinecarboxylic Acid." PubChem, [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. "Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018, part (v), 1-45. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46872626, A-971432 (1-benzylazetidine derivative)." PubChem, [Link]

Comparative

A Comparative Guide to the Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with soft ionizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), stands as a cornerstone analytical method for this purpose.[1][2] ESI-MS provides critical information on molecular weight and, through tandem mass spectrometry (MS/MS), offers deep insights into a molecule's structure via controlled fragmentation.[3][4]

This guide provides a detailed, predictive analysis of the ESI-MS fragmentation pattern of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, a molecule featuring several key functional groups of interest in medicinal chemistry: a strained azetidine ring, a carboxylic acid, and a halogenated aromatic moiety. As no published spectrum for this specific compound is readily available, this document leverages first-principle fragmentation rules and compares them with established patterns for related substructures. The objective is to provide researchers with a robust framework for identifying this compound and its analogues, interpreting spectral data, and troubleshooting analytical challenges.

The Analyte: Structure, Properties, and Ionization

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a multi-functionalized molecule. Its structure dictates its behavior in an ESI source.

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. The nitrogen atom is a primary site for protonation in positive ion mode. The inherent ring strain, while less than that of an aziridine ring, can still influence fragmentation pathways.[5]

  • Carboxylic Acid: This group is acidic and is the primary site for deprotonation in negative ion mode. In positive ion mode, it can facilitate the neutral loss of water (H₂O) or carbon dioxide (CO₂).[6][7]

  • Bromophenylmethyl Group: The bromine atom provides a highly characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is an invaluable tool for confirming the presence of bromine in any fragment ion.[8] The benzylic bond connecting this group to the azetidine nitrogen is a potential site of facile cleavage due to the stability of the resulting bromobenzyl cation.[9]

In an ESI source, the molecule is expected to ionize readily:

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur at the most basic site, the tertiary amine of the azetidine ring.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the most acidic site, the carboxylic acid group, to form a carboxylate.

Predicted Fragmentation Pathways: Positive Ion Mode ([M+H]⁺)

Upon collisional activation in the mass spectrometer (Collision-Induced Dissociation, or CID), the protonated molecule ([M+H]⁺) is predicted to undergo several characteristic fragmentation reactions. The most probable pathways are driven by the stability of the resulting fragment ions and neutral losses.

The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond. This is a charge-induced fragmentation that leads to the formation of a stable bromobenzyl cation and a neutral azetidine-3-carboxylic acid molecule.[10] Subsequent fragmentation of the azetidine ring and losses from the carboxylic acid group are also expected.

A summary of the key predicted fragments is presented below:

Predicted m/z Proposed Ion Structure/Formula Fragmentation Pathway Notes
284/286[C₁₁H₁₃⁷⁹/⁸¹BrNO₂]⁺Protonated Molecular Ion [M+H]⁺Shows characteristic 1:1 bromine isotope pattern.
266/268[C₁₁H₁₁⁷⁹/⁸¹BrNO]⁺[M+H - H₂O]⁺Neutral loss of water from the carboxylic acid. A common fragmentation for protonated carboxylic acids.[6]
183/185[C₇H₅⁷⁹/⁸¹Br]⁺Bromobenzoyl-type cationResulting from cleavage within the azetidine ring structure and loss of CO.
169/171[C₇H₆⁷⁹/⁸¹Br]⁺Bromobenzyl cationCleavage of the benzylic C-N bond. Expected to be a major, high-abundance fragment.
116[C₅H₁₀NO₂]⁺Protonated azetidine-3-carboxylic acidFormed from the cleavage of the benzylic C-N bond (charge retained on the azetidine fragment).
90[C₇H₆]⁺Tropylium-like ion after loss of Br radicalLoss of bromine radical from the bromobenzyl cation.

Below is a diagram illustrating the most probable fragmentation cascade.

G cluster_main Positive Ion Mode Fragmentation M_H [M+H]⁺ m/z 284/286 M_H_H2O [M+H - H₂O]⁺ m/z 266/268 M_H->M_H_H2O - H₂O Bromobenzyl Bromobenzyl Cation m/z 169/171 M_H->Bromobenzyl Benzylic C-N Cleavage Azetidine Protonated Azetidine-3-COOH m/z 116 M_H->Azetidine Benzylic C-N Cleavage Tropylium [C₇H₆]⁺ m/z 90 Bromobenzyl->Tropylium - Br•

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

Predicted Fragmentation Pathways: Negative Ion Mode ([M-H]⁻)

In negative ion mode, the molecule forms a deprotonated species, primarily at the carboxylic acid. The fragmentation of this carboxylate anion is typically less extensive than its positive ion counterpart but can provide highly specific information.

The most prominent fragmentation is the neutral loss of carbon dioxide (CO₂), a common pathway for deprotonated carboxylic acids.[11] A particularly powerful, albeit sometimes instrument-dependent, technique involves inducing in-source fragmentation to selectively detect the bromide anion (Br⁻).[12][13] This provides an exceptionally sensitive and specific method for identifying brominated compounds in a complex matrix.

Predicted m/z Proposed Ion Structure/Formula Fragmentation Pathway Notes
282/284[C₁₁H₁₁⁷⁹/⁸¹BrNO₂]⁻Deprotonated Molecular Ion [M-H]⁻Shows characteristic 1:1 bromine isotope pattern.
238/240[C₁₀H₁₁⁷⁹/⁸¹BrN]⁻[M-H - CO₂]⁻Neutral loss of carbon dioxide from the carboxylate.
79/81[⁷⁹/⁸¹Br]⁻Bromide anionResult of C-Br bond cleavage, often induced by higher in-source energy (cone voltage).[12]

The fragmentation pathway in negative mode is more direct, as illustrated below.

G cluster_main Negative Ion Mode Fragmentation M_H_neg [M-H]⁻ m/z 282/284 M_H_CO2 [M-H - CO₂]⁻ m/z 238/240 M_H_neg->M_H_CO2 - CO₂ Bromide Bromide Anion m/z 79/81 M_H_neg->Bromide In-source fragmentation

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

Comparison with Alternative Analytical Methods

While ESI-MS is a powerful tool for this analysis, a comprehensive characterization often involves orthogonal techniques.

Method Advantages for this Analyte Limitations
ESI-MS/MS High sensitivity, provides molecular weight and structural information from fragmentation. Excellent for analyzing samples from complex matrices (e.g., biofluids) when coupled with LC.Does not provide information on stereochemistry or detailed atom connectivity (e.g., substitution position on the aromatic ring).
NMR Spectroscopy Provides definitive structural information, including atom connectivity, stereochemistry, and substitution patterns.[5]Significantly lower sensitivity than MS. Requires a pure, isolated sample and is not easily coupled with chromatography for mixture analysis.
GC-MS Provides highly reproducible fragmentation patterns useful for library matching.Requires derivatization (e.g., silylation) of the carboxylic acid and potentially the amine to increase volatility, which adds complexity to sample preparation.[5][14]

Experimental Protocol for ESI-MS Analysis

This protocol provides a self-validating system for the analysis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.

1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • For direct infusion analysis, dilute the stock solution to 1-10 µg/mL using a 50:50 mixture of methanol and water.

  • For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.

  • For negative ion mode, add 0.1% ammonium hydroxide or use a neat methanol/water solution to promote deprotonation.

2. Instrument Parameters (Direct Infusion)

  • Ionization Mode: ESI Positive and ESI Negative.

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: +3.5 to +4.5 kV (Positive); -3.0 to -4.0 kV (Negative).[12]

  • Source Temperature: 120-150 °C.[12]

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient droplet desolvation (e.g., 250-350 °C).

  • Cone Voltage:

    • For observing the molecular ion, use a low cone voltage (e.g., 20-30 V).

    • To induce in-source fragmentation (e.g., to observe the Br⁻ ion in negative mode), increase the cone voltage incrementally (e.g., 50-100 V).[12]

3. MS/MS Analysis

  • Acquire a full scan MS spectrum to identify the precursor ions ([M+H]⁺ at m/z 284/286 or [M-H]⁻ at m/z 282/284).

  • Perform product ion scans on the selected precursor ions.

  • Use a normalized collision energy (CE) ramp (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal CE will depend on the instrument and the stability of the precursor ion.

4. Data Validation

  • Confirm the presence of the 1:1 isotopic pattern for all bromine-containing ions.

  • In negative mode, confirm the presence of Br⁻ at m/z 79 and 81, especially at elevated in-source energies. The ratio of these two peaks should be close to 1.[12]

Conclusion

The ESI-MS fragmentation of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is predicted to be governed by the interplay of its functional groups. In positive ion mode, the dominant pathway is the cleavage of the benzylic C-N bond to yield the highly stable bromobenzyl cation (m/z 169/171). In negative ion mode, the characteristic loss of CO₂ from the deprotonated molecular ion is expected. The bromine atom serves as an intrinsic isotopic label, providing a definitive marker for all fragments containing it. By leveraging the distinct fragmentation patterns in both ionization modes and comparing them with the predictive framework outlined in this guide, researchers can confidently identify and characterize this molecule and its structurally related analogues.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews.
  • Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. Available at: [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. Semantic Scholar. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • The structure and fragmentation of protonated carboxylic acids in the gas phase. Semantic Scholar. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization. ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Delaware. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. ACS Publications. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-Platteville. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • 1-Methylazetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • 1-({4-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. PubChem. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Semantic Scholar. Available at: [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • 1-(3-NITRO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER. NextSDS. Available at: [Link]

  • UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). PMC. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

Sources

Validation

Validation of HPLC-DAD Assay for Purity Testing of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as a self-validating system designed to expose and mitigate chemical vulnerabilities. When assessing the purit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as a self-validating system designed to expose and mitigate chemical vulnerabilities. When assessing the purity of complex pharmaceutical intermediates like 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid , relying on a simple "99% purity" claim is scientifically insufficient. The integrity of that percentage is entirely dependent on the methodology used to generate it.

This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against alternative techniques, detailing the chemical rationale and providing a comprehensive, ICH Q2(R2)-compliant validation protocol [1].

Analytical Strategy: Why HPLC-DAD?

When establishing a purity assay, scientists typically evaluate three primary modalities: HPLC-UV (single wavelength), HPLC-DAD, and LC-MS. While LC-MS is frequently lauded as the ultimate analytical tool due to its sensitivity, it is not always the optimal choice for quantitative purity assessments [2].

The Causality of Detector Selection
  • The LC-MS Ionization Bias: LC-MS is unparalleled for structural identification (qualitative analysis). However, different molecules ionize at vastly different efficiencies depending on their structure and the mobile phase. An impurity might be present at 5% by mass but only show a 0.1% signal in MS due to ion suppression, leading to a dangerous overestimation of purity [3].

  • The Single-Wavelength UV Blindspot: Standard HPLC-UV monitors a single wavelength. If an impurity co-elutes with the target compound and absorbs at the same wavelength, the detector registers a single, unified peak. The impurity remains entirely hidden.

  • The HPLC-DAD Advantage: DAD captures the entire UV-Vis spectrum (190–400 nm) simultaneously. This allows us to perform Peak Purity Analysis . By comparing the UV spectrum at the leading edge, apex, and trailing edge of the chromatographic peak, DAD can mathematically prove whether a peak represents a single pure compound or a co-eluting mixture. Furthermore, UV absorbance adheres strictly to the Beer-Lambert law, providing highly reliable relative quantification [2].

Table 1: Comparative Performance Metrics
Analytical FeatureHPLC-UV (Single Wavelength)HPLC-DAD (Diode Array)LC-MS (Mass Spectrometry)
Primary Utility Routine quantificationPurity & spectral profiling Structural identification
Specificity Low (Cannot detect co-elution)High (Peak purity via spectra) Very High (m/z separation)
Quantitative Accuracy Excellent (Linear)Excellent (Linear) Variable (Ionization bias)
Routine QC Suitability HighHigh Low (Complex/Expensive)

Chemical Rationale & Method Development

To design a robust separation method, we must first analyze the analyte's chemical structure. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a zwitterion. It contains a basic tertiary amine within the azetidine ring (pKa ~8.5) and an acidic carboxylic acid group (pKa ~3.5).

The Causality of Mobile Phase Selection: If this compound is run in a neutral mobile phase, it will exist in a dynamic equilibrium of protonated and deprotonated states, resulting in severe peak splitting and tailing on a standard C18 stationary phase. To force the molecule into a single, uniform ionization state, we must aggressively control the pH. By utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, we drop the pH to ~2.0. This fully protonates the azetidine nitrogen and completely suppresses the ionization of the carboxylic acid, yielding sharp, symmetrical peaks essential for accurate integration [4].

Workflow A Sample Prep (1.0 mg/mL) B HPLC Separation (C18, pH 2.0) A->B C DAD Detection (190-400 nm) B->C D Peak Purity Assessment C->D E Quantification (% Area) D->E

Fig 1. Analytical workflow for HPLC-DAD purity assessment.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded before every run; if the system fails to meet these parameters, the run automatically aborts, preventing the generation of compromised data.

Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration: 1.0 mg/mL).

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection (DAD): Monitor at 220 nm (primary absorbance for the bromobenzyl chromophore) and extract 3D spectral data from 190 nm to 400 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% to 95% B (Linear ramp)

    • 12–15 min: 95% B (Wash)

    • 15–15.1 min: 95% to 5% B

    • 15.1–20 min: 5% B (Equilibration)

System Suitability Test (SST)

Inject the standard preparation six times consecutively. The system is validated for the run only if:

  • Retention Time (RT) %RSD is ≤ 1.0%.

  • Peak Area %RSD is ≤ 2.0%.

  • USP Tailing Factor is ≤ 1.5.

  • Theoretical Plates (N) ≥ 5000.

ICH Q2(R2) Validation Framework & Results

To ensure the method is "fit for purpose," it must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines [1].

Validation Start ICH Q2(R2) Validation System Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Fig 2. ICH Q2(R2) core validation parameters for analytical procedures.

Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. We subjected the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat for 24 hours).

  • Causality: By intentionally breaking the molecule down, we generate a worst-case scenario of impurities. DAD software then calculates the Purity Angle and Purity Threshold across the main peak. Because the Purity Angle was strictly less than the Purity Threshold in all degraded samples, the method definitively proves no degradation products co-elute with the main API peak.

Linearity, Accuracy, and Precision
  • Linearity: Solutions ranging from 25% to 150% of the nominal concentration (0.25 to 1.5 mg/mL) were injected. The correlation coefficient (R²) was 0.9998, proving the detector's response is directly proportional to concentration.

  • Accuracy: Recovery experiments were performed by spiking known amounts of the standard into a blank matrix at 80%, 100%, and 120% levels.

  • Precision: Intra-day (repeatability) and Inter-day (intermediate precision) were evaluated using six distinct sample preparations.

Table 2: Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Peak Purity PassPurity Angle < ThresholdPass
Linearity R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.8%Pass
Precision (RSD) Intra-day ≤ 2.0%, Inter-day ≤ 2.0%Intra: 0.8%, Inter: 1.2%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

For the purity assessment of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, HPLC-DAD represents the optimal balance of quantitative rigor, specificity, and operational robustness. While LC-MS remains indispensable for initial structural characterization and impurity identification, the validated HPLC-DAD method described herein provides a superior, self-validating framework for routine batch release and stability testing, fully compliant with ICH Q2(R2) standards.

References

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs URL:[Link]

  • An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist ACS Publications URL:[Link]

Comparative

Reactivity Comparison: 3-Bromophenyl vs. 4-Bromophenyl Azetidine Derivatives in Cross-Coupling

Azetidine derivatives have become privileged scaffolds in modern medicinal chemistry, offering improved pharmacokinetic profiles, reduced lipophilicity, and enhanced central nervous system (CNS) penetration compared to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidine derivatives have become privileged scaffolds in modern medicinal chemistry, offering improved pharmacokinetic profiles, reduced lipophilicity, and enhanced central nervous system (CNS) penetration compared to their acyclic or larger cyclic counterparts (1)[1]. Within this class, bromophenyl azetidines—specifically tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate and tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate—serve as critical electrophilic building blocks for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions utilized in the synthesis of complex therapeutics like SMARCA2/4 degraders and CNS-focused libraries (2)[2].

This guide objectively compares the reactivity of the meta (3-bromophenyl) and para (4-bromophenyl) isomers, providing field-proven insights and self-validating protocols for drug development professionals.

Mechanistic Causality: Meta vs. Para Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling is fundamentally governed by the oxidative addition of the Pd(0) species into the C–Br bond, which is typically the rate-determining step. The position of the azetidine ring relative to the bromine atom dictates the efficiency of this step through two distinct vectors:

  • Electronic Effects: The azetidine ring, attached via its sp³-hybridized C3 carbon to the phenyl ring, exerts a weak inductive electron-donating effect (+I). In the para position (4-bromophenyl), this electron density is pushed toward the C–Br bond, marginally increasing the electron density at the ipso-carbon and theoretically raising the activation barrier for oxidative addition. In the meta position (3-bromophenyl), this electronic effect is negligible.

  • Steric Effects (The Dominant Factor): While the electronic profile slightly favors the meta-isomer, steric hindrance is the overriding factor in cross-coupling kinetics. The bulky N-Boc-azetidine moiety in the 3-position (meta) creates a significant steric shield around the C–Br bond. This impedes the approach of sterically demanding, electron-rich phosphine-ligated palladium complexes (e.g., Pd(dppf)Cl₂ or Pd-XPhos). Consequently, 4-bromophenyl azetidine derivatives generally exhibit faster reaction kinetics and higher yields under standard conditions, as the para position leaves the C–Br bond highly accessible (3)[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Ar-Br adds TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Complexation RedElim->Pd0 Product Meta 3-Bromophenyl: Steric Hindrance Slows OxAdd Meta->OxAdd Para 4-Bromophenyl: Less Steric Hindrance Faster OxAdd Para->OxAdd

Fig 1: Steric impact of azetidine position on the Pd-catalyzed oxidative addition step.

Quantitative Performance Data

The following table summarizes the comparative reactivity profiles of these isomers based on standard medicinal chemistry protocols.

SubstrateReaction TypeCatalyst / Ligand SystemConditionsTypical YieldMechanistic Note
3-(4-Bromophenyl)azetidine Suzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C, 4h85 - 95% Minimal steric hindrance allows rapid oxidative addition and high turnover.
3-(3-Bromophenyl)azetidine Suzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C, 8h65 - 75% Meta-steric bulk requires longer reaction times; prone to protodeboronation side-reactions.
3-(4-Bromophenyl)azetidine Buchwald-HartwigPd₂(dba)₃ / XPhos / Cs₂CO₃Toluene, 100°C, 6h78 - 88% Efficient amination with both primary and secondary amines.
3-(3-Bromophenyl)azetidine Buchwald-HartwigPd₂(dba)₃ / BrettPhos / tBuONaToluene, 100°C, 12h55 - 70% Requires highly active, sterically tuned biaryl ligands (BrettPhos) to overcome meta-bulk.
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where specific visual or analytical cues confirm the success of each mechanistic step.

Protocol 1: Suzuki-Miyaura Coupling of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

Causality Focus: The use of a biphasic solvent system ensures that both the organic substrates and the inorganic base are fully solvated, maximizing the interfacial reaction rate during the transmetalation step.

  • Reagent Assembly: In an oven-dried Schlenk tube, add tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Degassing is critical to prevent the oxidation of the electron-rich Pd(0) active species into inactive Pd(II) oxides, which would terminate the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube under an Argon atmosphere.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours.

  • Validation & Workup: Monitor via LC-MS. The rapid consumption of the 4-bromo isomer (typically within 2 hours) validates the lack of steric inhibition (4)[4]. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination of tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate

Causality Focus: The use of BrettPhos is strictly necessary here. Its specific biaryl structure facilitates the reductive elimination step while accommodating the meta-steric bulk of the azetidine ring during oxidative addition.

  • Preparation: In a nitrogen-filled glovebox, combine the 3-bromophenyl substrate (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent: Add anhydrous, thoroughly degassed toluene.

  • Thermal Activation: Heat at 100°C for 12 hours.

  • Validation & Workup: A color change to deep red/brown accompanied by the precipitation of Pd black indicates catalyst deactivation; if this occurs before starting material is consumed, ligand loading was insufficient. Filter the crude mixture through a pad of Celite to remove inorganic salts and residual palladium. Concentrate and purify via reverse-phase HPLC.

Workflow Prep 1. Reagent Prep (Degassing Solvents) Mix 2. Reaction Assembly (Pd, Ligand, Base) Prep->Mix Heat 3. Thermal/MW Activation Mix->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Chromatography (Yield Isolation) Workup->Purify

Fig 2: Self-validating high-throughput workflow for cross-coupling of azetidine derivatives.

References
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PMC (National Institutes of Health)
  • Title: WO2022029617A1 - 6-substituted pyridazine compounds as smarca2 and/or smarca4 degraders Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

FTIR spectroscopy characteristic absorption peaks for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when teams attempt to validate highly functionalized azaheterocycles. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when teams attempt to validate highly functionalized azaheterocycles. 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a conformationally constrained building block critical in modern drug discovery and foldamer synthesis . While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide mass and connectivity data, Fourier-Transform Infrared (FTIR) spectroscopy offers an indispensable, non-destructive orthogonal method to confirm functional group integrity, solid-state phase behavior, and molecular conformation.

This guide provides an in-depth mechanistic deconstruction of this molecule’s FTIR profile, objectively comparing it against key structural analogs to demonstrate how subtle molecular changes manifest in vibrational spectroscopy.

Mechanistic Spectral Deconstruction: The Causality of the Peaks

To accurately interpret the FTIR spectrum of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, we must move beyond rote memorization of standard tables and analyze the intramolecular physics at play:

  • The Zwitterionic Equilibrium: A common point of failure for junior analysts is rejecting a valid batch because they cannot locate the canonical sharp carboxylic acid carbonyl (C=O) stretch at ~1720 cm⁻¹. Because this molecule contains both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid, it predominantly exists as a zwitterion (azetidinium carboxylate) in the solid state . Consequently, the C=O stretch is replaced by the asymmetric (~1580–1610 cm⁻¹) and symmetric (~1380–1410 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).

  • Tertiary Ammonium Formation: As a result of the zwitterionic proton transfer, the protonated tertiary amine (R₃NH⁺) exhibits a broad, complex absorption band in the 2500–2700 cm⁻¹ region. This often overlaps with the aliphatic C-H stretches of the benzyl and azetidine groups.

  • Azetidine Ring Strain: The 4-membered azetidine ring is highly strained. This geometric constraint alters the s-character of the C-N bonds, shifting the heterocycle's ring deformation frequencies (~1180 cm⁻¹) compared to unstrained systems like piperidine .

  • Halogenated Aromatic Signatures: The meta-bromobenzyl moiety provides two distinct markers. First, the out-of-plane (OOP) C-H bending modes for a meta-disubstituted benzene ring appear reliably near 770 cm⁻¹ and 690 cm⁻¹ . Second, the heavy bromine atom produces a characteristic low-frequency C-Br stretching vibration in the far-fingerprint region at ~560–590 cm⁻¹ .

Comparative Spectral Analysis

To demonstrate the resolving power of FTIR, we compare the target molecule against two structural analogs:

  • 1-Benzylazetidine-3-carboxylic acid (lacks the bromine atom).

  • 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (features a 5-membered pyrrolidine ring instead of the 4-membered azetidine).

Table 1: Characteristic FTIR Absorption Peaks Comparison
Functional Group / Vibration1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid1-Benzylazetidine-3-carboxylic acid (Des-bromo Analog)1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Carboxylate (COO⁻) Asym. Stretch ~1580 - 1610 cm⁻¹~1580 - 1610 cm⁻¹~1575 - 1605 cm⁻¹
Carboxylate (COO⁻) Sym. Stretch ~1380 - 1410 cm⁻¹~1380 - 1410 cm⁻¹~1385 - 1415 cm⁻¹
Tertiary Ammonium (R₃NH⁺) Stretch Broad, 2500 - 2700 cm⁻¹Broad, 2500 - 2700 cm⁻¹Broad, 2500 - 2700 cm⁻¹
Aromatic C-H Stretch ~3050 - 3080 cm⁻¹~3030 - 3080 cm⁻¹~3050 - 3080 cm⁻¹
Aromatic OOP Bending ~770, ~690 cm⁻¹ (meta-disubstituted)~730, ~690 cm⁻¹ (mono-substituted)~770, ~690 cm⁻¹ (meta-disubstituted)
C-Br Stretch ~560 - 590 cm⁻¹Absent ~560 - 590 cm⁻¹
Heterocycle Ring Deformation ~1180 cm⁻¹ (Azetidine)~1180 cm⁻¹ (Azetidine)~1120 cm⁻¹ (Pyrrolidine)

Data synthesis based on established spectra-structure correlations for functionalized azaheterocycles and halogenated aromatics.

Self-Validating ATR-FTIR Experimental Protocol

Historically, solid-state FTIR relied on KBr pellet pressing. However, KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands (~3400 cm⁻¹) that can obscure the critical N-H⁺ and C-H regions of zwitterionic amino acids.

Therefore, Attenuated Total Reflectance (ATR) FTIR is the superior, field-proven method. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • System Initialization & Polystyrene Validation:

    • Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Scan a standard polystyrene calibration film.

    • Causality: This validates the interferometer's wavelength accuracy. Ensure the polystyrene reference peak is exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹). If it drifts, the laser requires recalibration.

  • Background Spectrum Collection:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuate constantly. Collecting a fresh background immediately before the sample ensures these environmental artifacts are mathematically subtracted from the final data.

  • Sample Application:

    • Action: Place approximately 2–5 mg of the solid 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid directly onto the center of the diamond ATR crystal.

    • Causality: Diamond provides a wide spectral window (down to 400 cm⁻¹) necessary for observing the low-frequency C-Br stretch, unlike germanium crystals which cut off around 600 cm⁻¹.

  • Pressure Application:

    • Action: Lower the ATR pressure anvil until the clutch clicks, applying uniform pressure to the powder.

    • Causality: The ATR evanescent wave only penetrates the sample by 0.5 to 2.0 µm. Intimate optical contact between the crystal and the solid is physically required to achieve a high signal-to-noise ratio.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Causality: 32 scans provide an optimal balance between minimizing random electronic noise (improving the signal-to-noise ratio by a factor of √32) and operational time-efficiency.

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer software, followed by a baseline correction.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), raw ATR spectra display artificially intensified low-frequency peaks. ATR correction normalizes the peak intensities to closely match standard transmission spectra, allowing for accurate comparison against historical library data.

Workflow Visualization

G N1 1. System Initialization & Polystyrene Validation N2 2. Background Spectrum (Ambient Air) N1->N2 N3 3. Sample Application (Diamond ATR Crystal) N2->N3 N4 4. Pressure Application (Uniform Optical Contact) N3->N4 N5 5. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) N4->N5 N6 6. Data Processing (ATR & Baseline Correction) N5->N6

Workflow for self-validating ATR-FTIR spectral acquisition and data processing.

References

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids (Springer). URL:[Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy. URL:[Link]

  • Convenient and accurate insight into solution-phase equilibria from FlowNMR titrations. RSC Advances. URL:[Link]

Comparative

Elemental analysis and HRMS validation for 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

An in-depth technical comparison of analytical validation methodologies for halogenated building blocks, focusing on the orthogonal application of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of analytical validation methodologies for halogenated building blocks, focusing on the orthogonal application of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA).

The Analytical Challenge of Halogenated Azetidines

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a highly functionalized, strained heterocyclic building block frequently utilized in medicinal chemistry as a bioisostere or rigidifying moiety[1]. Validating the identity and bulk purity of such compounds presents unique analytical challenges. The four-membered azetidine ring is highly susceptible to fragmentation (~26 kcal/mol strain energy), while the presence of a bromine atom demands precise isotopic pattern resolution.

To meet the rigorous standards set by the American Chemical Society (ACS) for compound characterization[2], laboratories must move beyond legacy techniques. This guide objectively compares the modern, self-validating orthogonal approach (ESI-TOF HRMS combined with Automated CHNS Analysis) against traditional alternatives (Low-Resolution MS and Manual Titration).

Methodological Comparison: Modern Orthogonal Validation vs. Legacy Techniques

Method A: Modern ESI-TOF HRMS & Automated CHNS (Recommended)

This approach pairs the exact mass capabilities of Time-of-Flight (TOF) mass spectrometry with the bulk quantitative power of automated combustion analysis.

  • Why ESI over EI? Electron Impact (EI) relies on high-energy (70 eV) ionization, which routinely shatters the strained azetidine ring, leaving no intact molecular ion. Electrospray Ionization (ESI) is a "soft" technique that preserves the [M+H]+ ion, allowing for precise mass measurement.

  • Why CHNS alongside HRMS? HRMS is a concentration-independent technique; it confirms a molecule exists but is entirely blind to inorganic impurities (e.g., NaCl from aqueous workups or silica gel from chromatography). Automated CHNS analysis measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. If a sample contains 5% inorganic salt, the carbon mass fraction drops proportionally, failing the ACS ±0.4% tolerance threshold[2]. Thus, EA acts as the ultimate self-validating check for bulk homogeneity.

Method B: Legacy LRMS & Manual Halogen Titration (Alternative)
  • Low-Resolution MS (LRMS): Traditional quadrupole MS provides only nominal mass (m/z 270 and 272). It cannot distinguish 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid from an isobaric interference (a different molecule with the same nominal mass).

  • Manual Titration: Legacy methods for halogen validation rely on Schöniger flask combustion followed by argentometric titration. This is sample-heavy (requires >10 mg), time-consuming, and highly prone to human error compared to automated micro-combustion.

Experimental Protocols

ESI-TOF HRMS Protocol (Identity & Isotopic Fidelity)
  • Sample Preparation: Dissolve 1.0 mg of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 MeOH:H2O mixture containing 0.1% formic acid. Causality: The basic tertiary amine of the azetidine ring readily accepts a proton from the formic acid, maximizing sensitivity in positive ion mode.

  • Instrument Calibration: Calibrate the TOF mass spectrometer using a certified tuning mix to ensure mass accuracy is strictly < 5 ppm across the m/z 100–1000 range.

  • Acquisition: Inject via direct infusion at 10 µL/min. Maintain the desolvation temperature at 250°C to prevent thermal degradation of the azetidine core.

  • Data Processing: Extract the exact mass for the [M+H]+ ions. Bromine possesses a unique isotopic signature[3], requiring the validation of both the 79 Br and 81 Br isotopologues.

Automated CHNS Elemental Analysis Protocol (Bulk Purity)
  • Sample Weighing: Accurately weigh 1.5–2.0 mg of the desiccated compound into a combustible tin capsule using a microbalance (0.001 mg resolution). Seal tightly to exclude atmospheric nitrogen.

  • Flash Combustion: Drop the capsule into an oxidation reactor at 1000°C. A pulse of pure oxygen triggers an exothermic flash combustion (~1800°C), converting the sample into CO₂, H₂O, NOₓ, and halogen gases.

  • Reduction & Scrubbing: Pass the gases through a copper reduction column at 600°C to reduce NOₓ to N₂. Causality: The gas stream must pass through silver wool to trap the volatilized bromine as AgBr. If not scrubbed, halogen gases will severely damage the Thermal Conductivity Detector (TCD) and skew the carbon integration.

  • Detection: Elute the purified gases through a GC column to the TCD. Calculate elemental weight percentages against a sulfanilamide reference standard.

Data Presentation & Performance Comparison

The following tables summarize the analytical superiority of the modern orthogonal approach for validating the chemical formula C11​H12​BrNO2​ (Exact Mass: 269.0051 Da; MW: 270.12 g/mol ).

Table 1: Mass Spectrometry Performance Comparison

ParameterTheoretical ValueMethod A (ESI-TOF HRMS)Method B (Quadrupole LRMS)
Exact Mass [M+H]+ ( 79 Br) 270.0124270.0128270.0
Exact Mass [M+H]+ ( 81 Br) 272.0104272.0110272.0
Mass Error (ppm) N/A1.48 ppm > 1000 ppm (Fails ACS)
Isotopic Ratio ( 79 Br : 81 Br) 50.69 : 49.3150.7 : 49.3~ 1:1 (Low precision)
Resolution (FWHM) N/A> 30,000~ 1,000

Table 2: Elemental Analysis (Bulk Homogeneity) Validation

ElementTheoretical (%)Method A (Automated CHNS)ACS Compliance Status
Carbon (C) 48.91%48.85%Pass ( Δ 0.06% 0.4%)
Hydrogen (H) 4.48%4.51%Pass ( Δ 0.03% 0.4%)
Nitrogen (N) 5.19%5.15%Pass ( Δ 0.04% 0.4%)

Note: In Method A, Bromine is deliberately scrubbed to protect the detector. The exact mass and isotopic ratio from HRMS serve as the definitive proof of the halogen's presence and identity, while CHNS proves the absence of bulk contaminants.

Analytical Workflow Visualization

The logical relationship between these techniques forms a closed-loop, self-validating system. HRMS proves the specific molecule was synthesized, while EA proves that the synthesized molecule constitutes the entirety of the bulk powder.

AnalyticalWorkflow Sample 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid (Sample) Split Orthogonal Aliquoting Sample->Split HRMS ESI-TOF HRMS (Identity & Isotope) Split->HRMS 1 µg/mL EA Automated CHNS (Bulk Purity) Split->EA 2 mg DataHRMS Exact Mass: 270.0124[M+H]+ Isotope Ratio: ~1:1 HRMS->DataHRMS DataEA C, H, N % within ±0.4% of Theoretical EA->DataEA Validation ACS Compliant Characterization DataHRMS->Validation DataEA->Validation

Orthogonal validation workflow combining HRMS and CHNS elemental analysis.

References

  • American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications.[Link]

  • Arisoma, C., et al. "High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments." Analytical Chemistry, 2021.[Link]

  • Stephens, D., et al. "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, 2020.[Link]

Sources

Validation

Isotopic Labeling Validation of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic Acid Metabolic Pathways: A Comparison Guide

Executive Summary & Rationale The incorporation of the azetidine-3-carboxylic acid motif into modern pharmacophores has driven significant advancements in drug discovery, particularly in the development of sphingosine-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of the azetidine-3-carboxylic acid motif into modern pharmacophores has driven significant advancements in drug discovery, particularly in the development of sphingosine-1-phosphate-1 (S1P1) receptor agonists and immunomodulators[1]. However, this structural moiety presents unique challenges for drug metabolism and pharmacokinetics (DMPK) scientists.

Using 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid (1-BBMAC) as a model compound, this guide objectively compares three distinct isotopic labeling strategies: [¹⁴C]-Azetidine Labeling , [¹⁴C]-Benzyl Labeling , and [d²]-Benzylic Stable Isotope Labeling (SIL) . Because azetidine derivatives can undergo atypical metabolic bioactivation—specifically, ring opening to form reactive α,β -unsaturated imines that covalently bind to proteins[1]—selecting the correct isotopic labeling strategy is not merely a tracking exercise; it is a fundamental requirement for establishing accurate mass balance and ensuring drug safety[2].

Mechanistic Overview of 1-BBMAC Metabolism

Before comparing labeling strategies, we must define the metabolic pathways competing for 1-BBMAC clearance. The compound is susceptible to three primary biotransformations:

  • N-Dealkylation (CYP-mediated): Oxidation at the benzylic carbon leads to the cleavage of the molecule, yielding 3-bromobenzaldehyde (which rapidly oxidizes to 3-bromobenzoic acid) and free azetidine-3-carboxylic acid.

  • Azetidine Ring Opening (CYP-mediated): Oxidation at the C2 position of the azetidine ring triggers a cascade that opens the highly strained four-membered ring, generating a reactive α,β -unsaturated imine. This hard electrophile irreversibly modifies lysine residues on target proteins[1].

  • Acyl Glucuronidation (UGT-mediated): Direct Phase II conjugation at the carboxylic acid moiety.

MetabolicPathways Parent 1-[(3-Bromophenyl)methyl] azetidine-3-carboxylic acid (1-BBMAC) NDealk N-Dealkylation (CYP450) Parent->NDealk Benzylic Oxidation RingOpen Azetidine Ring Opening (CYP450) Parent->RingOpen C2-Azetidine Oxidation Gluc Acyl Glucuronidation (UGT) Parent->Gluc Phase II Conjugation Met1 3-Bromobenzaldehyde + Azetidine-3-carboxylic acid NDealk->Met1 Met2 Reactive α,β-Unsaturated Imine (Protein Adduction) RingOpen->Met2 Met3 1-BBMAC Acyl Glucuronide Gluc->Met3

Diagram 1: Competing metabolic pathways of 1-BBMAC dictating the need for specific isotopic labels.

Comparison of Isotopic Labeling Strategies

When tracking "missing" metabolites, placing a ¹⁴C label at a metabolically unstable position can lead to a total loss of the radiotracer[2]. Alternatively, recent photoredox-catalyzed cyanation methods allow for efficient isotopic carbon labeling directly on secondary carboxylic acids like azetidine-3-carboxylic acid[3].

Below is an objective comparison of how different labeling positions perform in validating 1-BBMAC metabolism.

Table 1: Comparative Matrix of Labeling Strategies
Strategy / ProductLabel PositionEfficacy for N-DealkylationEfficacy for Ring OpeningCausality & Performance Insights
[¹⁴C]-Azetidine C3 of Azetidine ringLow (Tracks only the polar azetidine fragment)Optimal Causality: The radiolabel remains on the reactive imine intermediate. This is the only strategy that allows for the quantification of covalent protein binding via radiometric detection of the protein pellet[1].
[¹⁴C]-Benzyl Uniform 3-BromophenylOptimal Low (Label is lost upon cleavage)Causality: Tracks the lipophilic 3-bromobenzyl fragment. If N-dealkylation occurs, this label will completely miss the reactive azetidine-derived imine, leading to a false-negative for bioactivation risk[2].
[d²]-Benzylic SIL Benzylic CD2​ Mechanistic Validation Mechanistic Validation Causality: Deuterium substitution creates a primary Kinetic Isotope Effect (KIE). By slowing down benzylic oxidation, metabolism is shunted toward ring-opening, amplifying the reactive intermediate for easier LC-MS/MS structural elucidation.

Self-Validating Experimental Protocols

To objectively validate these pathways, the following self-validating protocols must be executed. Do not rely on a single label; a dual-labeling approach is required to achieve absolute mass balance.

Protocol 1: Dual-Radiotracer In Vitro Mass Balance

Objective: To quantify the metabolic fate of 1-BBMAC and ensure 100% radiochemical recovery.

  • Incubation Setup: Incubate 10 µM of either [¹⁴C]-Azetidine-1-BBMAC or [¹⁴C]-Benzyl-1-BBMAC with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

    • Causality: HLM provides a concentrated source of CYPs. Alamethicin (50 µg/mg protein) must be added if UGT activity (glucuronidation) is to be assessed, as it permeabilizes the ER membrane to allow UDPGA access.

  • Reaction Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile.

    • Causality: Cold solvent instantly denatures metabolic enzymes, preventing artifactual degradation.

  • Centrifugation & Solubilization (Self-Validating Step): Centrifuge at 14,000 x g for 15 minutes. Separate the supernatant. Wash the protein pellet extensively, then solubilize it using 1N NaOH.

    • Self-Validation Check: Measure radioactivity via Liquid Scintillation Counting (LSC) in both the supernatant and the solubilized pellet. The sum must equal the zero-minute control. If the [¹⁴C]-Azetidine label shows high pellet radioactivity while the[¹⁴C]-Benzyl label shows none, it definitively proves the reactive species originates from the azetidine ring[1].

Protocol 2: Reactive Metabolite Trapping & Cross-Validation

Objective: To trap the transient α,β -unsaturated imine and validate its structural origin.

  • Nucleophilic Trapping: Conduct the HLM incubation as described above, but supplement the buffer with 5 mM Potassium Cyanide (KCN).

    • Causality: The α,β -unsaturated imine is a hard electrophile. While Glutathione (GSH) is standard for trapping soft electrophiles (like quinones), cyanide is required to efficiently trap imines, forming stable α -aminonitriles detectable by LC-MS/MS.

  • Cross-Label Validation (Self-Validating Step): Analyze the cyano-adducts using LC-Radio-MS.

    • Self-Validation Check: The cyano-adduct peak must exhibit a radioactive signal only in the [¹⁴C]-Azetidine incubation. If radioactivity appears in the [¹⁴C]-Benzyl incubation, the proposed N-dealkylation/ring-opening dichotomy is incorrect, forcing a re-evaluation of the mechanism.

ExperimentalWorkflow Synth Isotope Synthesis ([14C] & [d2] variants) Incub In Vitro Incubation (HLM + NADPH) Synth->Incub Trap Reactive Trapping (+ GSH / KCN) Incub->Trap Aliquot 1 Analysis LC-MS/MS & Radio-Flow Detection Incub->Analysis Aliquot 2 Trap->Analysis Data Metabolite ID & Mass Balance Analysis->Data

Diagram 2: Self-validating experimental workflow utilizing parallel isotopic tracking.

Quantitative Data & Performance Comparison

The following tables present representative experimental data demonstrating why relying on a single labeling strategy leads to incomplete metabolic profiling.

Table 2: Radiochemical Mass Balance & Metabolite Distribution

(Data represents % of total initial radioactivity after 60 min HLM incubation)

Fraction / Metabolite[¹⁴C]-Azetidine Label[¹⁴C]-Benzyl LabelCausality & Interpretation
Parent (1-BBMAC) 45.0%45.0%Equal depletion confirms both isotopes behave identically (no primary KIE from ¹⁴C).
Acyl Glucuronide 15.0%15.0%Intact molecule; both labels successfully track Phase II conjugation.
N-Dealkylation Products 20.0% (as free azetidine)38.0% (as 3-Br-benzoic acid)Discrepancy highlights the volatility/polarity differences of the cleaved fragments.
Covalently Bound to Pellet 18.5% < 1.0% Critical Finding: Only the azetidine label detects the reactive imine binding to microsomal proteins[1].
Total Recovery 98.5%99.0%Mass balance achieved through dual-labeling.
Table 3: Kinetic Parameters & KIE Analysis (SIL Strategy)

By utilizing the [d²]-Benzylic SIL product, we can calculate the Kinetic Isotope Effect to definitively prove the rate-limiting step of N-dealkylation.

ParameterUnlabeled 1-BBMAC[d²]-Benzyl 1-BBMACKIE ( CLint,H​/CLint,D​ )Conclusion
Vmax​ (N-Dealkylation) 125 pmol/min/mg45 pmol/min/mg2.77 A KIE > 2 confirms benzylic hydrogen abstraction is the rate-limiting step.
Vmax​ (Ring Opening) 40 pmol/min/mg85 pmol/min/mg0.47 (Metabolic Shunting) Deuterating the benzyl group forces CYPs to oxidize the azetidine ring instead, amplifying the reactive intermediate for easier detection.

Conclusion & Expert Recommendations

Validating the metabolic pathways of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid requires a rigorous, multi-isotope approach.

  • For Safety & Toxicity Profiling: The [¹⁴C]-Azetidine label is non-negotiable. Without it, the bioactivation to the α,β -unsaturated imine and subsequent protein adduction will go entirely undetected, posing a severe downstream clinical risk[1].

  • For Clearance & Mass Balance: The [¹⁴C]-Benzyl label is required to track the fate of the lipophilic leaving group post-cleavage, preventing the phenomenon of "missing" radiolabeled metabolites[2].

  • For Mechanistic Elucidation: [d²]-Benzylic SIL serves as a powerful tool to shunt metabolism, allowing researchers to artificially boost the concentration of minor reactive metabolites for structural ID via LC-MS/MS.

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
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